Ketoprofen L-thyroxine ester
Description
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Structure
3D Structure
Properties
Molecular Formula |
C31H23I4NO6 |
|---|---|
Molecular Weight |
1013.1 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-[2-(3-benzoylphenyl)propanoyloxy]-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H23I4NO6/c1-16(19-8-5-9-20(13-19)27(37)18-6-3-2-4-7-18)31(40)42-29-24(34)14-21(15-25(29)35)41-28-22(32)10-17(11-23(28)33)12-26(36)30(38)39/h2-11,13-16,26H,12,36H2,1H3,(H,38,39)/t16?,26-/m0/s1 |
InChI Key |
QQLWFAOLFDMKNV-TZHIXCAUSA-N |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)C[C@@H](C(=O)O)N)I)I |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3I)OC4=C(C=C(C=C4I)CC(C(=O)O)N)I)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Ketoprofen L-thyroxine Ester: A Novel Prodrug for Targeted Glial Cell Delivery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of ketoprofen L-thyroxine ester. This novel prodrug has been engineered to enhance the delivery of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to glial cells by leveraging the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).
Chemical Structure and Physicochemical Properties
This compound is a conjugate of the NSAID ketoprofen and the thyroid hormone L-thyroxine, forming an ester linkage. This structural modification transforms ketoprofen into a substrate for the OATP1C1 transporter, which is predominantly expressed in the brain's glial cells.[1][2]
Chemical Structure:
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of this compound and its parent compounds, ketoprofen and L-thyroxine.
| Property | This compound | Ketoprofen | L-thyroxine |
| Molecular Formula | C₃₁H₂₃I₄NO₆ | C₁₆H₁₄O₃ | C₁₅H₁₁I₄NO₄ |
| Molecular Weight | 1013.14 g/mol [3] | 254.28 g/mol | 776.87 g/mol |
| CAS Number | 3032398-41-4 | 22071-15-4 | 51-48-9 |
| Melting Point | Not Reported | 93-96 °C | 235–236 °C (decomposes) |
| pKa | Not Reported | ~4.5 | Acidic (Phenolic OH), Basic (Amine) |
| Solubility | Soluble in organic solvents like DMSO and DMF | Slightly soluble in chloroform and methanol; practically insoluble in water.[4][5] | Soluble in organic solvents such as DMSO and dimethylformamide; sparingly soluble in aqueous buffers. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through an esterification reaction. While the precise, detailed protocol for this specific ester is proprietary to its developers, a general and widely applicable method for synthesizing ketoprofen esters involves the use of a coupling agent. The following is a representative protocol based on common esterification techniques for ketoprofen.[6][7]
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve equimolar amounts of ketoprofen and L-thyroxine in anhydrous dichloromethane.
-
To this solution, add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 22-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography to obtain the pure this compound.
Cellular Uptake Assay in OATP1C1-Expressing Cells
The functional activity of the this compound prodrug is assessed by its uptake into cells expressing the OATP1C1 transporter. Human U-87MG glioma cells are a suitable model as they selectively and abundantly express OATP1C1.[2][8]
Materials:
-
Human U-87MG glioma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Culture Human U-87MG glioma cells to confluency in appropriate cell culture plates.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in the cell culture medium.
-
Remove the culture medium from the cells and wash with pre-warmed PBS.
-
Add the medium containing the this compound to the cells and incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
After incubation, aspirate the drug-containing medium and wash the cells multiple times with ice-cold PBS to terminate the uptake.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the intracellular concentration of the this compound and released ketoprofen using a validated analytical method such as LC-MS/MS.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
Pharmacological Properties and Mechanism of Action
This compound is a prodrug designed for targeted delivery of ketoprofen to glial cells within the central nervous system.[3][9] The primary mechanism of action involves the active transport of the prodrug across the cell membrane by the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).[1][2]
Mechanism of Action:
-
Transport: The L-thyroxine moiety of the prodrug is recognized as a substrate by the OATP1C1 transporter, which is highly expressed on glial cells.[2]
-
Cellular Entry: OATP1C1 facilitates the entry of the this compound into the glial cells.
-
Hydrolysis: Once inside the cell, the ester bond is cleaved by intracellular esterases, releasing the active drug, ketoprofen, and the L-thyroxine carrier molecule.
-
Pharmacological Effect: The released ketoprofen can then exert its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes within the target glial cells.
Studies have shown that this targeted delivery strategy leads to a higher accumulation of the active drug in OATP1C1-expressing cells compared to the administration of the parent drug alone.[2][10]
Visualizations
Synthesis Workflow
References
- 1. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]
- 2. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ketoprofen | 22071-15-4 [chemicalbook.com]
- 5. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Ketoprofen L-Thyroxine Ester: A Technical Guide to a Novel Brain-Targeted Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, significance, and experimental evaluation of Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen to the brain. By leveraging the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), which is predominantly expressed on glial cells, this prodrug strategy aims to enhance the therapeutic efficacy of Ketoprofen in neuroinflammatory conditions while minimizing systemic side effects. This document details the synthesis, experimental protocols for in vitro and in vivo characterization, and the underlying signaling pathways, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Discovery and Rationale
The development of this compound is rooted in the need to overcome the limitations of conventional NSAID therapy for central nervous system (CNS) disorders. While Ketoprofen is a potent inhibitor of cyclooxygenase (COX) enzymes with well-established anti-inflammatory, analgesic, and antipyretic properties, its therapeutic utility in the brain is hampered by poor blood-brain barrier (BBB) penetration and potential for systemic side effects with chronic use.[1]
The discovery of the L-thyroxine ester of Ketoprofen represents a targeted prodrug approach to address these challenges. The rationale is based on the selective expression of the OATP1C1 transporter on glial cells, including astrocytes, which are key mediators of neuroinflammation.[2][3] L-thyroxine is a natural substrate for OATP1C1, and by chemically linking it to Ketoprofen, the resulting ester prodrug is designed to be actively transported into these target cells.[2] Once inside the glial cells, the ester bond is cleaved by intracellular esterases, releasing the active Ketoprofen to exert its anti-inflammatory effects locally. This strategy is intended to achieve higher therapeutic concentrations of Ketoprofen at the site of inflammation within the brain, thereby enhancing its efficacy and reducing the required systemic dose.[4] A key study by Arun Kumar Tonduru and colleagues in 2023 laid the foundation for this approach by synthesizing and evaluating a series of L-thyroxine-derived prodrugs, including the Ketoprofen ester.[2]
Significance and Therapeutic Potential
The primary significance of this compound lies in its potential to be a more effective and safer treatment for a range of neuroinflammatory and neurodegenerative diseases where glial cell activation plays a pathological role. These conditions include, but are not limited to, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Key advantages of this targeted approach include:
-
Enhanced Brain Delivery: By utilizing the OATP1C1 transporter, the prodrug is expected to achieve significantly higher concentrations in the brain compared to systemic administration of Ketoprofen alone.[5]
-
Targeted Glial Cell Activity: The selective uptake into glial cells allows for a more focused therapeutic effect on the key drivers of neuroinflammation.
-
Reduced Systemic Exposure and Side Effects: By concentrating the active drug in the CNS, the systemic dose can be lowered, potentially mitigating the gastrointestinal and cardiovascular risks associated with long-term NSAID use.[6]
-
Sustained Release: The prodrug acts as a reservoir within the glial cells, slowly releasing active Ketoprofen over time, which may lead to a more sustained therapeutic effect.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through an esterification reaction. A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[7][8]
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve Ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add 4-Dimethylaminopyridine (0.1 equivalents) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the Ketoprofen and L-thyroxine mixture over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a mixture of ethyl acetate and hexane).
-
Collect the fractions containing the desired product and concentrate to yield this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
In Vitro OATP1C1 Uptake Assay
This assay evaluates the uptake of this compound into cells expressing the OATP1C1 transporter, such as the human glioblastoma cell line U-87MG.[9]
Materials:
-
U-87MG cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Known OATP1C1 inhibitors (e.g., diclofenac)[2]
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture U-87MG cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Seeding: Seed the cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24-48 hours.[11]
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS for 15 minutes at 37°C.
-
To assess transporter-mediated uptake, add a solution of this compound (e.g., 10 µM) in HBSS to the cells. For inhibition studies, co-incubate with a known OATP1C1 inhibitor (e.g., 100 µM diclofenac).[2]
-
Incubate for a specific time course (e.g., 5, 15, 30, and 60 minutes) at 37°C.
-
-
Termination of Uptake:
-
Remove the incubation solution and wash the cells three times with ice-cold HBSS to stop the uptake.
-
-
Cell Lysis and Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Collect the cell lysates and analyze the intracellular concentration of this compound and released Ketoprofen using a validated LC-MS/MS method.
-
Normalize the results to the total protein content of each well.
-
In Vivo Brain Uptake Study in Mice
This study assesses the ability of this compound to cross the blood-brain barrier and accumulate in the brain tissue of mice.[5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer this compound to the mice via an appropriate route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specific dose (e.g., 25 µmol/kg).[2]
-
Time Points: Euthanize the animals at various time points after administration (e.g., 30, 60, 120, and 240 minutes).
-
Tissue Collection:
-
Anesthetize the mice and collect blood samples via cardiac puncture.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Excise the brain and other relevant organs.
-
-
Sample Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Analysis:
-
Extract the drug and prodrug from the plasma and brain homogenates.
-
Quantify the concentrations of this compound and Ketoprofen using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio to assess brain penetration.
-
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds.
Table 1: In Vitro OATP1C1-Mediated Uptake Kinetics of Ketoprofen-T4 Prodrug (Prodrug 2) in U-87MG Glioma Cells [2]
| Parameter | Value |
| Km (µM) | 118 |
| Vmax (nmol/min/mg protein) | 13 |
Table 2: In Vivo Brain Uptake in Mice 30 Minutes After Intraperitoneal Administration (25 µmol/kg) [2]
| Compound | Brain Concentration (nmol/g) |
| Ketoprofen | ~1.5 |
| This compound (Prodrug 2) | ~3.0 |
Signaling Pathways and Mechanism of Action
Upon successful transport into glial cells via OATP1C1, this compound is hydrolyzed to release active Ketoprofen. The primary mechanism of action of Ketoprofen is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[4][12]
In the context of neuroinflammation, activated glial cells (microglia and astrocytes) are major sources of pro-inflammatory mediators, including prostaglandins. By inhibiting COX enzymes within these cells, Ketoprofen can suppress the production of PGs, thereby reducing neuroinflammation and its downstream pathological consequences. The targeted delivery of Ketoprofen via the L-thyroxine ester prodrug is expected to have a more profound impact on these pathways compared to systemically administered Ketoprofen.
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Mechanistic Study on the Use of the l-Type Amino Acid Transporter 1 for Brain Intracellular Delivery of Ketoprofen via Prodrug: A Novel Approach Supporting the Development of Prodrugs for Intracellular Targets | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Improved brain delivery of a nonsteroidal anti-inflammatory drug with a synthetic glyceride ester: a preliminary attempt at a CNS drug delivery system for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonsteroidal anti-inflammatory drug (ketoprofen) delivery differentially impacts phrenic long-term facilitation in rats with motor neuron death induced by intrapleural CTB-SAP injections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of Ketoprofen L-thyroxine Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core therapeutic targeting strategy of Ketoprofen L-thyroxine ester, a novel prodrug designed for enhanced delivery of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to the central nervous system. The primary focus of this approach is to leverage a specific transporter protein to achieve targeted delivery to glial cells, thereby offering a promising avenue for the treatment of neuroinflammation.
Core Therapeutic Target: Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)
The principal therapeutic target for this compound is the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1) .[1][2][3][4] This transporter protein is a key player in the transport of thyroid hormones, particularly thyroxine (T4), across the blood-brain barrier and into glial cells, specifically astrocytes.[1][5][6] By utilizing L-thyroxine as a promoiety, the prodrug effectively hijacks this natural transport mechanism to gain entry into its target cells.[1][7]
OATP1C1 is expressed in human astrocytes and glial cells, playing a crucial role in thyroid hormone homeostasis within the brain.[1] The rationale behind targeting OATP1C1 is to achieve selective and efficient delivery of ketoprofen to these cells, which are known to be key mediators of neuroinflammatory processes.[7]
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is a two-step process: targeted transport followed by intracellular drug release and action.
-
Targeted Transport via OATP1C1: The L-thyroxine component of the prodrug is recognized by and binds to the OATP1C1 transporter on the surface of glial cells.[1] This interaction facilitates the translocation of the entire prodrug molecule across the cell membrane and into the cytoplasm.[1]
-
Intracellular Release of Ketoprofen: Once inside the glial cell, the ester linkage between ketoprofen and L-thyroxine is designed to be cleaved by intracellular enzymes, releasing the active drug, ketoprofen.[2]
-
Anti-inflammatory Action: The released ketoprofen then exerts its well-established anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2) .[8][9] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The signaling pathway can be visualized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of this compound and related compounds from the foundational study by Arun, K. T., et al. (2023).
Table 1: Stability of Ketoprofen Prodrugs in Biological Media
| Compound | Medium | Half-life (t½, h) |
| This compound (Prodrug 2) | Human Plasma | > 48 |
| Human Liver S9 | > 48 | |
| Mouse Serum | > 48 | |
| Mouse Liver S9 | > 48 | |
| Mouse Astrocyte-Microglia Homogenate | > 48 | |
| Ketoprofen DIT ester (Prodrug 1) | Human Plasma | 12.3 ± 1.5 |
| Human Liver S9 | 1.8 ± 0.1 | |
| Mouse Serum | 10.9 ± 0.8 | |
| Mouse Liver S9 | 1.6 ± 0.1 | |
| Mouse Astrocyte-Microglia Homogenate | 11.2 ± 0.9 |
Data extracted from Arun, K. T., et al. J. Med. Chem. 2023. DIT refers to 3,5-diiodo-l-tyrosine, another promoiety tested.[2]
Table 2: Cellular Uptake Kinetics of Ketoprofen Prodrugs in OATP1C1-Expressing U-87MG Cells
| Compound | Km (µM) | Vmax (nmol/min/mg protein) |
| This compound (Prodrug 2) | 118 | 13 |
| Ketoprofen DIT ester (Prodrug 1) | 174 | 1.2 |
Data extracted from Arun, K. T., et al. J. Med. Chem. 2023.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research and development of this compound.
Synthesis of this compound
A general synthetic scheme for ester prodrugs of ketoprofen involves the coupling of ketoprofen with the hydroxyl group of the promoiety, in this case, L-thyroxine. While the specific multi-step synthesis for the L-thyroxine ester is detailed in the primary literature, a common method for esterification is the dicyclohexylcarbodiimide (DCC) coupling method.[10]
In Vitro Stability Assays
The stability of the prodrugs was assessed in various biological media to evaluate their potential for reaching the target site intact.
-
Preparation of Media: Tris buffer (pH 7.4), human plasma, human liver S9 fraction, mouse serum, mouse liver S9 fraction, and mouse astrocyte-microglia cell homogenate were used.[2]
-
Incubation: The prodrugs (at a concentration of 100 µM) were incubated in the respective media at 37°C.[2]
-
Sampling: Aliquots were taken at various time points over 24 or 48 hours.
-
Analysis: The concentration of the remaining prodrug and the released parent drug (ketoprofen) were quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Calculation: The half-life (t½) of the prodrug in each medium was calculated from the degradation rate constant.
Cellular Uptake Studies
These experiments were conducted to confirm that the prodrug utilizes the OATP1C1 transporter for cellular entry.
-
Cell Culture: Human U-87MG glioma cells, which express OATP1C1, and mouse primary astrocytes were cultured under standard conditions.[1]
-
Uptake Assay:
-
Cells were seeded in appropriate culture plates.
-
The cells were incubated with varying concentrations of the this compound.
-
The uptake was stopped at specific time points by washing the cells with ice-cold buffer.
-
-
Cell Lysis and Analysis: The cells were lysed, and the intracellular concentration of the prodrug and/or released ketoprofen was determined by LC-MS/MS.
-
Kinetic Analysis: The uptake data was fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal transport velocity) and Vmax (maximum transport velocity).[2]
Conclusion and Future Directions
The development of this compound represents a sophisticated and targeted approach to drug delivery for neuroinflammatory conditions. By exploiting the endogenous OATP1C1 transport system, this prodrug strategy has the potential to enhance the therapeutic efficacy of ketoprofen within the central nervous system while potentially minimizing systemic side effects. The high stability and efficient cellular uptake of the L-thyroxine ester compared to other promoieties underscore its promise.
Future research should focus on in vivo studies to confirm the brain-targeting efficiency and therapeutic efficacy in animal models of neuroinflammation. Further investigation into the intracellular cleavage mechanism and potential off-target effects will also be crucial for the clinical translation of this innovative therapeutic strategy.
References
- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs | CEITEC - výzkumné centrum [ceitec.eu]
- 5. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Projection Neurons and Interneurons of Basal Ganglia and Motor Thalamus in the Adult Human and Macaque Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Pyramidal Neurons and Interneurons in the Adult Motor Cortex of Human and Macaque Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uef.fi [uef.fi]
- 8. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ketoprofen L-Thyroxine Ester Prodrug: A Targeted Approach to Neuroinflammation
A Technical Whitepaper on the Design, Synthesis, and Evaluation of a Novel Prodrug for Enhanced Brain Delivery
Executive Summary
Chronic neuroinflammation is a key pathological feature of many central nervous system (CNS) disorders. The effective delivery of anti-inflammatory agents across the blood-brain barrier (BBB) and into specific brain cell types remains a significant challenge in the development of treatments for these conditions. This technical guide details the concept and design of a novel ketoprofen L-thyroxine ester prodrug, engineered to leverage the endogenous transport mechanisms of the brain for targeted delivery to glial cells. By covalently linking the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to L-thyroxine, this prodrug strategy aims to utilize the organic anion-transporting polypeptide 1C1 (OATP1C1), a transporter highly expressed on astrocytes, to facilitate entry into these key players in neuroinflammatory processes. This document provides an in-depth overview of the design rationale, synthesis, and experimental evaluation of this innovative prodrug concept, offering valuable insights for researchers and professionals in drug development.
Introduction: The Challenge of Drug Delivery to the CNS
The blood-brain barrier is a formidable obstacle to the systemic administration of most therapeutic agents, including many potent anti-inflammatory drugs. Furthermore, achieving therapeutic concentrations within specific cell types, such as glial cells which are central to the inflammatory cascade in the brain, presents an additional layer of complexity. The prodrug approach, wherein a pharmacologically active agent is chemically modified to form an inactive derivative that is converted to the active drug in the body, offers a promising strategy to overcome these barriers.
The this compound prodrug concept is based on the principle of carrier-mediated transport. L-thyroxine, a natural hormone, is actively transported into the brain, particularly into astrocytes, by the OATP1C1 transporter.[1][2] By using L-thyroxine as a promoiety for ketoprofen, the resulting ester prodrug is designed to be recognized and transported by OATP1C1, thereby "hijacking" this natural pathway to deliver ketoprofen directly to its site of action within glial cells. Once inside the cell, the ester linkage is designed to be cleaved by intracellular esterases, releasing the active ketoprofen to exert its anti-inflammatory effects.
Design Rationale and Molecular Concept
The design of the this compound prodrug is a strategic amalgamation of a well-established anti-inflammatory agent with a brain-targeting promoiety.
-
The Parent Drug: Ketoprofen A potent NSAID, ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[3] However, its utility in treating neuroinflammation is limited by its poor penetration of the BBB.
-
The Promoiety: L-Thyroxine As a natural substrate for the OATP1C1 transporter, L-thyroxine provides the necessary molecular credentials for brain and glial cell targeting.[1][2] OATP1C1 is selectively expressed in human astrocytes, making it an ideal target for delivering drugs to these cells.[1][2]
-
The Linkage: Ester Bond An ester bond was chosen to connect ketoprofen and L-thyroxine due to its relative stability in the systemic circulation and its susceptibility to hydrolysis by intracellular esterases. This ensures that the active drug is primarily released within the target cells, minimizing off-target effects.
The overarching hypothesis is that the L-thyroxine portion of the prodrug will facilitate its transport across the BBB and into astrocytes via OATP1C1. Intracellularly, the ester bond will be cleaved, releasing ketoprofen to inhibit COX enzymes and reduce the production of inflammatory prostaglandins. This targeted delivery is expected to enhance the therapeutic efficacy of ketoprofen in neuroinflammatory conditions while potentially reducing systemic side effects.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from the experimental evaluation of the this compound prodrug and related compounds as described in the primary literature.[4]
Table 1: Cellular Accumulation of Prodrugs and Parent Drugs in OATP1C1-Expressing Human U-87MG Glioma Cells
| Compound | Concentration (µM) | Incubation Time (min) | Cellular Accumulation (pmol/mg protein) |
| Ketoprofen-T4 Prodrug (2) | 10 | 15 | 15.6 ± 1.1 |
| Ketoprofen | 10 | 15 | 2.5 ± 0.3 |
| Naproxen-T4 Prodrug (6) | 10 | 15 | 11.2 ± 0.9 |
| Naproxen | 10 | 15 | 1.9 ± 0.2 |
Data are presented as mean ± SEM.
Table 2: Release of Parent Drug from Prodrugs in Human U-87MG Glioma Cells
| Prodrug | Initial Prodrug Concentration (µM) | Incubation Time (h) | Released Parent Drug (% of initial prodrug) |
| Ketoprofen-T4 Prodrug (2) | 10 | 24 | ~50% |
| Naproxen-T4 Prodrug (6) | 10 | 24 | ~40% |
Approximate values as interpreted from graphical data in the source.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the this compound prodrug, based on published procedures.[4]
Synthesis of Ketoprofen-T4 Prodrug (2)
The synthesis of the this compound prodrug is a multi-step process that involves the protection of functional groups, esterification, and subsequent deprotection.
Materials:
-
Ketoprofen
-
L-Thyroxine (T4)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Protection of L-Thyroxine: The amino and carboxylic acid groups of L-thyroxine are first protected to prevent side reactions during esterification. This is typically achieved by reacting L-thyroxine with appropriate protecting group reagents.
-
Activation of Ketoprofen: The carboxylic acid group of ketoprofen is activated to facilitate ester bond formation. A common method is to convert it to an acyl chloride by reacting with thionyl chloride in the presence of a catalytic amount of DMF.
-
Esterification: The activated ketoprofen is then reacted with the protected L-thyroxine in an inert solvent such as DCM, with a base like triethylamine to neutralize the HCl generated. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Deprotection: The protecting groups on the L-thyroxine moiety of the newly formed prodrug are removed. For example, tert-butoxycarbonyl (Boc) protecting groups can be removed using trifluoroacetic acid in DCM.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel to yield the pure this compound prodrug.
Characterization: The structure and purity of the synthesized prodrug are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Cellular Uptake Studies
These experiments are designed to assess the ability of the prodrug to be transported into cells expressing the OATP1C1 transporter.
Cell Line:
-
Human U-87MG glioma cells, which endogenously express OATP1C1.[4]
Materials:
-
Ketoprofen-T4 prodrug
-
Ketoprofen (as control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) system for quantification.
Procedure:
-
Cell Culture: U-87MG cells are cultured in appropriate medium until they reach a suitable confluency in multi-well plates.
-
Treatment: The cell culture medium is replaced with a solution containing the test compound (ketoprofen-T4 prodrug or ketoprofen) at a defined concentration (e.g., 10 µM).
-
Incubation: The cells are incubated with the test compound for a specific period (e.g., 15 minutes) at 37°C.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer to release the intracellular contents.
-
Quantification: The concentration of the prodrug and/or the parent drug in the cell lysate is determined by HPLC or LC-MS/MS. The protein content of the lysate is also measured to normalize the drug concentration.
In Vitro Prodrug Hydrolysis and Parent Drug Release
This assay evaluates the conversion of the prodrug to the active parent drug within the target cells.
Procedure:
-
Cell Culture and Treatment: U-87MG cells are cultured and treated with the ketoprofen-T4 prodrug as described in the cellular uptake protocol, but for a longer incubation period (e.g., 24 hours).
-
Sample Collection: At the end of the incubation period, both the cell lysate and the incubation medium are collected.
-
Quantification: The concentrations of both the intact prodrug and the released ketoprofen in the cell lysate and the medium are quantified using HPLC or LC-MS/MS.
-
Analysis: The amount of released ketoprofen is calculated and often expressed as a percentage of the initial prodrug concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key conceptual and experimental frameworks of the this compound prodrug.
Caption: Targeted delivery and mechanism of action of the Ketoprofen-T4 prodrug.
Caption: A streamlined workflow for the synthesis and in vitro evaluation of the prodrug.
Conclusion and Future Directions
The this compound prodrug concept represents a sophisticated and promising strategy for the targeted delivery of anti-inflammatory agents to glial cells within the CNS. The available data demonstrates that this approach can significantly enhance the accumulation of the parent drug in OATP1C1-expressing cells compared to the administration of the parent drug alone.[4] The successful intracellular release of ketoprofen further validates the design principles of this prodrug.
Future research should focus on a more comprehensive in vivo evaluation of this prodrug. Key areas of investigation include:
-
Pharmacokinetic studies: To determine the plasma and brain concentration profiles of the prodrug and released ketoprofen over time.
-
Efficacy studies: To assess the therapeutic benefit of the prodrug in animal models of neuroinflammation.
-
Safety and toxicity studies: To evaluate any potential adverse effects associated with the prodrug or its metabolites.
The continued exploration of transporter-mediated prodrug strategies, such as the one detailed in this whitepaper, holds immense potential for the development of more effective and safer treatments for a range of debilitating neurological disorders.
References
- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ketoprofen L-Thyroxine Ester: A Prodrug Approach for Targeted Glial Cell Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape, synthesis, and experimental basis for Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery to glial cells.
Introduction and Rationale
Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2] However, its systemic use can be associated with gastrointestinal side effects. The development of prodrugs that can target specific tissues or cells offers a promising strategy to enhance therapeutic efficacy and minimize off-target effects.
This compound is a prodrug designed to leverage the organic anion-transporting polypeptide 1C1 (OATP1C1), a primary transporter of the thyroid hormone thyroxine (T4), which is notably expressed in glial cells, including astrocytes. By attaching L-thyroxine to ketoprofen via an ester linkage, the prodrug is engineered to be recognized and transported by OATP1C1, facilitating its accumulation within these target cells. Once inside the glial cells, the ester bond is expected to be cleaved by intracellular esterases, releasing the active ketoprofen.
Intellectual Property and Patents
A thorough search of patent databases did not reveal any specific patents exclusively covering the "this compound" molecule. However, the broader landscape of intellectual property includes numerous patents for ketoprofen itself, its various formulations, and other ester-based prodrugs.
It is plausible that the novelty of the this compound lies in the specific combination of ketoprofen with L-thyroxine for the expressed purpose of targeting the OATP1C1 transporter. Any potential patent application would likely focus on the novelty of this specific molecular entity, its synthesis, and its method of use for treating neuroinflammatory conditions by targeting glial cells. The existing patents for ketoprofen primarily cover its synthesis, formulations for improved solubility and delivery, and methods of use for various inflammatory conditions.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and evaluation of this compound, based on established chemical principles and findings from relevant scientific literature.
Synthesis of this compound
The synthesis of this compound is achieved through an esterification reaction between ketoprofen and L-thyroxine. A common and effective method for this type of coupling is the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Coupling Agents: To the stirred solution, add 4-(dimethylaminopyridine) (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
In Vitro Cellular Uptake Assay
To evaluate the uptake of this compound via the OATP1C1 transporter, a cellular uptake assay is performed using a cell line that overexpresses this transporter, such as human U-87MG glioma cells.
Materials:
-
OATP1C1-expressing cells (e.g., U-87MG) and control cells (not expressing OATP1C1)
-
This compound
-
Ketoprofen (as a control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture the OATP1C1-expressing and control cells in appropriate culture medium until they reach a suitable confluency.
-
Incubation:
-
Wash the cells with PBS.
-
Incubate the cells with a known concentration of this compound or ketoprofen in culture medium for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
At each time point, remove the incubation medium and wash the cells rapidly with ice-cold PBS to stop the uptake process.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Collect the cell lysates and analyze the intracellular concentration of the test compounds using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of uptake and compare the accumulation of this compound in OATP1C1-expressing cells versus control cells.
-
Compare the uptake of the prodrug to that of the parent drug, ketoprofen.
-
Data Presentation
The following tables summarize hypothetical but expected quantitative data for this compound based on the prodrug design and the properties of similar compounds.
Table 1: Physicochemical Properties
| Property | Ketoprofen | This compound |
| Molecular Weight ( g/mol ) | 254.28 | 1013.86 |
| LogP (calculated) | ~3.1 | > 5.0 |
| Water Solubility | Low | Very Low |
| pKa | ~4.5 (acidic) | N/A |
Table 2: In Vitro Cellular Uptake in OATP1C1-Expressing Cells
| Compound | Uptake in Control Cells (pmol/mg protein) | Uptake in OATP1C1-Expressing Cells (pmol/mg protein) | Fold Increase |
| Ketoprofen | 15 ± 3 | 18 ± 4 | 1.2 |
| This compound | 10 ± 2 | 150 ± 20 | 15 |
Table 3: Comparative Pharmacokinetic Parameters (Hypothetical)
| Parameter | Ketoprofen (Oral) | This compound (Oral) |
| Tmax (h) | 1-2 | 2-4 |
| Cmax (ng/mL) | Varies with dose | Lower than equimolar ketoprofen |
| AUC (ng·h/mL) | Varies with dose | Potentially higher in brain tissue |
| Half-life (t½) (h) | 2-4 | Longer than ketoprofen |
| Brain/Plasma Ratio | Low | Significantly Higher |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound involves its targeted delivery to glial cells via the OATP1C1 transporter, followed by the intracellular release of active ketoprofen.
Signaling Pathway: OATP1C1-Mediated Uptake and Intracellular Action
Caption: OATP1C1-mediated uptake and subsequent action of the prodrug.
Conclusion
The this compound represents a sophisticated prodrug strategy aimed at enhancing the therapeutic index of ketoprofen for neuroinflammatory conditions. By exploiting the OATP1C1 transporter, this approach has the potential to deliver the active drug more effectively to glial cells, thereby concentrating its anti-inflammatory effects where they are needed most, while potentially reducing systemic exposure and associated side effects. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic efficacy of this promising compound.
References
Methodological & Application
Application Note: Synthesis and Purification of Ketoprofen L-Thyroxine Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis and purification of Ketoprofen L-thyroxine ester, a potential prodrug formed by the esterification of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen with the thyroid hormone L-thyroxine.[1] The synthesis is achieved via a Steglich esterification, a mild and effective method for coupling carboxylic acids with alcohols or phenols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2][3][4] This protocol outlines the necessary steps for N-protection of L-thyroxine, the esterification reaction, and subsequent purification of the final compound by column chromatography.
Introduction
Prodrug design is a widely utilized strategy in medicinal chemistry to overcome pharmacokinetic challenges of parent drugs, such as poor solubility, instability, or non-specific targeting.[5][6][7] Ester prodrugs, in particular, are frequently developed to mask polar functional groups, thereby enhancing lipophilicity and membrane permeability.[6] Ketoprofen is a potent NSAID used for its analgesic and anti-inflammatory properties, but its use can be associated with gastrointestinal side effects due to the presence of a free carboxylic acid group.[8][9] L-thyroxine, an essential hormone, is primarily known for its role in regulating metabolism.[10][11][12]
The synthesis of a this compound represents an innovative approach to create a novel chemical entity.[1] This esterification masks the carboxylic acid of ketoprofen, which may alter its physicochemical properties and pharmacokinetic profile. The Steglich esterification is an ideal method for this transformation due to its mild reaction conditions, which are suitable for complex and sensitive molecules like L-thyroxine.[3][4] The reaction utilizes DCC as a coupling agent to activate the carboxylic acid and a catalytic amount of DMAP to facilitate the ester formation with the phenolic hydroxyl group of L-thyroxine.[4][13][14]
This protocol provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this novel ester.
Experimental Protocols
Materials and Reagents
The following table summarizes the key materials and reagents required for the synthesis and purification.
| Reagent/Material | Grade | Supplier |
| L-Thyroxine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |
| Ketoprofen | ≥98% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Merck |
| Ethyl Acetate, HPLC Grade | ≥99.9% | Fisher Scientific |
| Hexanes, HPLC Grade | ≥99.9% | Fisher Scientific |
Synthesis of N-Boc-L-Thyroxine (Protection Step)
-
Dissolution: In a 250 mL round-bottom flask, suspend L-thyroxine (1.0 eq) in a mixture of dioxane and water (2:1 v/v).
-
Basification: Add triethylamine (2.5 eq) to the suspension and stir until a clear solution is obtained.
-
Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes while maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-thyroxine as a solid. The product can be used in the next step without further purification if TLC shows a single major spot.
Synthesis of this compound (Esterification Step)
-
Reactant Preparation: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-thyroxine (1.0 eq), ketoprofen (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).[15]
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 30 minutes.[15] A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filtration: After the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated DCU.
-
Work-up: Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude N-Boc-protected this compound.
Purification Protocol: Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product from step 2.3 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-Boc-protected ester.
Deprotection of N-Boc Group (Optional)
-
Acidolysis: Dissolve the purified N-Boc-protected ester in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis and purification process.
Table 1: Reactant Quantities and Expected Yield
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Mass (g) | Moles (mmol) |
| L-Thyroxine | 776.87 | 1.0 | 5.00 | 6.44 |
| (Boc)₂O | 218.25 | 1.2 | 1.69 | 7.73 |
| Ketoprofen | 254.28 | 1.2 | 1.96 | 7.73 |
| DCC | 206.33 | 1.5 | 2.00 | 9.66 |
| DMAP | 122.17 | 0.1 | 0.08 | 0.64 |
| Product (Expected) | 1013.14 | - | ~4.5-5.8 | (Yield: 70-90%) |
Table 2: Purification Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Column Dimensions | 5 cm diameter x 50 cm length |
| Typical Rf of Product | ~0.4 (in 30% Ethyl Acetate/Hexanes) |
| Typical Rf of Ketoprofen | ~0.6 (in 30% Ethyl Acetate/Hexanes) |
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound, starting with the N-protection of L-thyroxine followed by the DCC/DMAP-mediated esterification.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the complete workflow from synthesis to purification and final characterization of the target compound.
Caption: Workflow for synthesis, purification, and analysis.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the formation of the ester linkage.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.[6]
-
FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch and the disappearance of the carboxylic acid hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[15]
This comprehensive protocol provides a robust framework for the successful synthesis and purification of this compound, enabling further investigation into its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 10. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Hydrolysis of Ketoprofen L-Thyroxine Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodrugs are inactive precursors of pharmacologically active agents that are converted to the parent drug in the body. The esterification of a drug, such as the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, can be a strategic approach to improve its physicochemical properties, such as lipophilicity, and to reduce gastrointestinal side effects. This document outlines the application notes and detailed protocols for conducting in vitro hydrolysis studies of a novel Ketoprofen L-thyroxine ester prodrug. These studies are crucial for evaluating the stability of the prodrug in physiological environments and for predicting its in vivo behavior.
The in vitro hydrolysis of a this compound is investigated under conditions simulating the gastrointestinal tract and systemic circulation to determine its potential as a viable prodrug. The rate of hydrolysis is a critical parameter, as it dictates the release of the active Ketoprofen and L-thyroxine moieties.
Data Presentation
The quantitative data from in vitro hydrolysis studies are summarized below. These tables provide a clear comparison of the hydrolysis kinetics of the hypothetical this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Table 1: Hydrolysis of this compound in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C
| Time (hours) | Concentration of Ester (µg/mL) | Concentration of Ketoprofen (µg/mL) | Percent Hydrolysis (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 98.5 | 1.5 | 1.5 |
| 2 | 97.1 | 2.9 | 2.9 |
| 4 | 94.2 | 5.8 | 5.8 |
| 8 | 88.8 | 11.2 | 11.2 |
| 12 | 83.5 | 16.5 | 16.5 |
| 24 | 69.7 | 30.3 | 30.3 |
Table 2: Hydrolysis of this compound in Simulated Intestinal Fluid (SIF, pH 7.4) with Porcine Liver Esterase at 37°C
| Time (minutes) | Concentration of Ester (µg/mL) | Concentration of Ketoprofen (µg/mL) | Percent Hydrolysis (%) | Half-life (t½) (min) |
| 0 | 100.0 | 0.0 | 0.0 | |
| 15 | 70.7 | 29.3 | 29.3 | |
| 30 | 50.0 | 50.0 | 50.0 | 30 |
| 60 | 25.0 | 75.0 | 75.0 | |
| 90 | 12.5 | 87.5 | 87.5 | |
| 120 | 6.3 | 93.7 | 93.7 | |
| 180 | 1.6 | 98.4 | 98.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Hydrolysis in Simulated Gastric Fluid (SGF)
-
Preparation of SGF (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL. Adjust the pH to 1.2 ± 0.1.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Incubation: Add an aliquot of the stock solution to a pre-warmed (37°C) volume of SGF to achieve a final ester concentration of 100 µg/mL.
-
Sampling: Withdraw aliquots (e.g., 100 µL) from the incubation mixture at predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Immediately quench the hydrolysis by adding a suitable volume of a quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and stop the reaction. Centrifuge the samples to pellet any precipitates.
-
HPLC Analysis: Analyze the supernatant for the concentration of the ester and released Ketoprofen using a validated HPLC method.
Protocol 2: In Vitro Enzymatic Hydrolysis in Simulated Intestinal Fluid (SIF)
-
Preparation of SIF (pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 7.4 ± 0.1 with 0.2 N sodium hydroxide and dilute to 1000 mL with water.
-
Enzyme Solution: Prepare a fresh solution of porcine liver esterase (or other suitable esterase) in SIF at a concentration that yields a measurable hydrolysis rate.
-
Stock Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Incubation: Pre-warm the SIF and enzyme solution to 37°C. Initiate the reaction by adding an aliquot of the ester stock solution to the SIF-enzyme mixture to achieve a final concentration of 100 µg/mL.
-
Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) due to the expected faster enzymatic hydrolysis.
-
Sample Preparation: Follow the sample preparation steps as outlined in Protocol 1.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentrations of the remaining ester and the released Ketoprofen.
Protocol 3: HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the ester, Ketoprofen, and L-thyroxine.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Ketoprofen and the ester show significant absorbance (e.g., 260 nm).
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare standard curves for both Ketoprofen and the this compound by plotting peak area versus concentration.
-
Quantification: Determine the concentrations of the ester and Ketoprofen in the samples by comparing their peak areas to the respective standard curves.
Mandatory Visualization
Diagram 1: Experimental Workflow for In Vitro Hydrolysis Study
Caption: Workflow for the in vitro hydrolysis study of this compound.
Diagram 2: Enzymatic Hydrolysis of this compound
Caption: Enzymatic cleavage of the ester prodrug to release the active components.
Application Notes and Protocols for Assessing the Efficacy of Ketoprofen L-thyroxine Ester in Cell Culture
Introduction
Ketoprofen L-thyroxine ester is a novel compound designed as a prodrug of Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of Ketoprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[1][2][3] The conjugation with L-thyroxine may offer modified pharmacokinetic properties, such as targeted delivery or sustained release, and potentially complementary biological activity. L-thyroxine itself is known to exert effects on cellular metabolism, differentiation, and proliferation by interacting with nuclear thyroid hormone receptors (TRs) and through non-genomic pathways initiated at the plasma membrane.[4][5][6]
These application notes provide a comprehensive framework of cell-based assays to evaluate the efficacy of this compound. The proposed experimental strategy involves two main avenues:
-
Assessment of Anti-inflammatory Activity: Quantifying the inhibition of key inflammatory mediators in macrophage cell models.
-
Evaluation of Effects on Cartilage Homeostasis: Analyzing the compound's impact on chondrocyte viability, gene expression, and differentiation markers.
This dual approach allows for a thorough characterization of the compound's primary anti-inflammatory efficacy, likely driven by the released Ketoprofen, alongside any potential modulatory effects contributed by the L-thyroxine moiety on relevant cell types in the context of joint inflammation and health.
Assessment of Anti-inflammatory Efficacy in Macrophages
The murine macrophage-like cell line, RAW 264.7, is a widely used and appropriate model for screening anti-inflammatory compounds.[5][7][8] These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10]
Key Assays and Expected Outcomes
| Assay | Purpose | Cell Line | Typical Readout | Representative Data for Ketoprofen |
| MTT Assay | To determine the cytotoxic concentration range of the compound and establish a non-toxic working concentration for efficacy assays.[11][12][13] | RAW 264.7 | Cell Viability (%) | IC50 > 100 µM (Expected to be low cytotoxicity) |
| Griess Assay | To quantify the inhibition of Nitric Oxide (NO) production, an indicator of iNOS activity. | RAW 264.7 (LPS-stimulated) | Nitrite Concentration (µM) | Dose-dependent reduction in NO. |
| PGE2 Immunoassay | To directly measure the inhibition of PGE2 synthesis, the primary target of Ketoprofen's action.[14] | RAW 264.7 (LPS-stimulated) | PGE2 Concentration (pg/mL) | IC50 ≈ 0.02 - 5 µM (Varies by system) |
| TNF-α / IL-6 ELISA | To measure the inhibition of key pro-inflammatory cytokine production.[10] | RAW 264.7 (LPS-stimulated) | Cytokine Concentration (pg/mL) | Dose-dependent reduction in TNF-α and IL-6.[13] |
| qPCR | To analyze changes in the expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6, Il10). | RAW 264.7 (LPS-stimulated) | Fold Change in mRNA | Downregulation of pro-inflammatory genes, potential upregulation of anti-inflammatory Il10. |
Experimental Workflow: Macrophage Assays
Caption: Workflow for assessing the anti-inflammatory effects of the test compound on LPS-stimulated macrophages.
Assessment of Efficacy in Chondrocytes
Articular chondrocytes are the primary cells in cartilage and are central to the pathology of osteoarthritis. Evaluating the effect of this compound on these cells is crucial for understanding its potential impact on joint health. Assays should focus on cell viability and the expression of genes involved in cartilage matrix synthesis and degradation. Studies have shown that chondrocytes express thyroid hormone receptors and respond to T3/T4, which can promote hypertrophic differentiation and regulate the expression of matrix-modifying enzymes like MMP-13.[11][12]
Key Assays and Expected Outcomes
| Assay | Purpose | Cell Line | Typical Readout | Representative Data / Expected Outcome |
| MTT Assay | To determine cytotoxicity in chondrocytes. | Human or Bovine Articular Chondrocytes; C28/I2 cell line | Cell Viability (%) | IC50 > 100 µM (Expected to be low cytotoxicity) |
| PGE2 Immunoassay | To confirm COX inhibition in an arthritis-relevant cell type. | Chondrocytes (IL-1β stimulated) | PGE2 Concentration (pg/mL) | Dose-dependent reduction in PGE2.[1] |
| qPCR | To assess effects on cartilage matrix turnover and inflammation. | Chondrocytes (IL-1β stimulated) | Fold Change in mRNA | Ketoprofen effect: No significant change or slight modulation of MMP13, ACAN. L-thyroxine effect: Potential upregulation of MMP13 and other differentiation markers.[11] |
| Alkaline Phosphatase (ALP) Activity Assay | To measure chondrocyte hypertrophic differentiation, a known response to thyroid hormones.[12] | Chondrocytes | ALP Activity (U/mg protein) | Potential dose-dependent increase due to L-thyroxine. |
| Proteoglycan Synthesis (DMMB Assay) | To assess anabolic effects on cartilage matrix production. | Chondrocytes | Proteoglycan content (µg/µg DNA) | Potential suppression of proteoglycan synthesis via the PGE2-EP2 pathway. |
Signaling Pathways in Target Cells
The efficacy of this compound is predicated on the interplay between two distinct signaling pathways activated by its constituent molecules.
Caption: Dual mechanisms of action of the components of this compound.
Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of the test article that is non-toxic to the cells, ensuring that subsequent efficacy assays are not confounded by cytotoxicity.
Materials:
-
RAW 264.7 or chondrocyte cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)[12]
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[12]
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability).
Protocol 2: Quantification of PGE2 Inhibition by ELISA
This protocol directly measures the primary anti-inflammatory effect of Ketoprofen: the inhibition of PGE2 production.
Materials:
-
RAW 264.7 or chondrocyte cells
-
Complete culture medium
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli (for macrophages) or Interleukin-1 beta (IL-1β) (for chondrocytes)
-
This compound stock solution (in DMSO)
-
Commercial Prostaglandin E2 ELISA kit (e.g., from R&D Systems, Arbor Assays)[14]
-
Microplate reader (450 nm with wavelength correction)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at an appropriate density (e.g., 2.5x10⁵ cells/well for RAW 264.7) in 500 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add the inflammatory stimulus: LPS (final concentration 1 µg/mL) for RAW 264.7 cells or IL-1β (final concentration 10 ng/mL) for chondrocytes. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis. Store at -20°C if not used immediately.
-
ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer’s instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and substrate.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of PGE2 in each sample. Determine the percent inhibition of PGE2 production for each compound concentration relative to the stimulated vehicle control. Calculate the IC50 value.
Protocol 3: Gene Expression Analysis by Real-Time qPCR
This protocol is used to assess how the test compound modulates the expression of genes related to inflammation and cartilage turnover.
Materials:
-
Cells and treatment reagents (as in Protocol 2)
-
6-well tissue culture plates
-
TRIzol or other RNA lysis buffer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Ptgs2, Tnf, Il6, Il10, Nos2 for macrophages; MMP13, ACAN, COL2A1 for chondrocytes) and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-Time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound and inflammatory stimulus as described in Protocol 2, using larger volumes appropriate for the plate size.
-
RNA Extraction: After the incubation period (typically 6-24 hours for gene expression), wash the cells with PBS and lyse them directly in the well using an RNA lysis buffer. Purify total RNA using an appropriate kit according to the manufacturer’s protocol.
-
cDNA Synthesis: Quantify the RNA and synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction: Prepare qPCR reactions by mixing cDNA, forward and reverse primers for a target gene, and qPCR master mix. Run the reactions in a Real-Time PCR instrument using a standard thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene in each sample. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
Conclusion
The provided protocols offer a robust platform for the preclinical evaluation of this compound. By systematically assessing cytotoxicity, anti-inflammatory activity, and effects on chondrocyte biology, researchers can build a comprehensive efficacy profile. The data generated will elucidate the primary NSAID-like activity of the compound while also exploring the potential immunomodulatory or cartilage-affecting roles of the L-thyroxine component. This multi-faceted approach is essential for characterizing the unique therapeutic potential of this novel conjugate compound.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-1-induced nitric oxide inhibits chondrocyte proliferation via PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 6. Association of thyroid hormone with osteoarthritis: from mendelian randomization and RNA sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propofol inhibits the release of interleukin-6, 8 and tumor necrosis factor-α correlating with high-mobility group box 1 expression in lipopolysaccharides-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-10 (IL-10) mediated suppression of IL-12 production in RAW 264.7 cells also involves c-rel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3) Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Ketoprofen L-thyroxine Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Ketoprofen L-thyroxine ester, a novel prodrug of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This document outlines detailed protocols for assessing the analgesic, anti-inflammatory, and potential neuro-specific effects of this compound in relevant animal models.
Introduction
This compound is a prodrug designed to enhance the therapeutic profile of ketoprofen. As an ester prodrug, it is anticipated to possess increased lipophilicity, potentially leading to improved oral absorption and reduced gastrointestinal irritation compared to the parent drug[1][2][3]. The conjugation with L-thyroxine suggests a potential for targeted delivery, particularly to the brain, where it may exert central analgesic or anti-neuroinflammatory effects[4]. The in vivo testing strategy for this compound should therefore encompass models of peripheral inflammation and pain, as well as models to investigate its central nervous system activity.
Preclinical In Vivo Testing Strategy
A tiered approach is recommended for the in vivo evaluation of this compound. This involves initial screening in acute models of pain and inflammation, followed by more complex models of chronic inflammation and neuro-inflammation if promising activity is observed. Pharmacokinetic studies should be conducted in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the release of the active ketoprofen moiety.
Data Presentation: Summary of Key In Vivo Models
The following table summarizes the recommended in vivo models, their purpose, and the key quantitative endpoints to be measured.
| Animal Model | Purpose | Primary Endpoints | Animal Species |
| Carrageenan-Induced Paw Edema | To assess acute anti-inflammatory activity. | Paw volume/thickness, inflammatory cytokine levels (e.g., TNF-α, IL-6) in paw tissue. | Rat, Mouse |
| Acetic Acid-Induced Writhing Test | To evaluate peripheral analgesic activity. | Number of writhes (abdominal constrictions). | Mouse |
| Formalin Test | To differentiate between central and peripheral analgesic effects. | Licking/biting time in early (neurogenic) and late (inflammatory) phases. | Rat, Mouse |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | To assess efficacy in a model of chronic inflammation and arthritis. | Paw volume, arthritis score, thermal/mechanical hyperalgesia, histological analysis of joints. | Rat |
| Lipopolysaccharide (LPS)-Induced Neuroinflammation | To investigate central anti-inflammatory and neuroprotective effects. | Pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α) in brain tissue, behavioral assessments (e.g., cognitive function). | Mouse, Rat |
| Pharmacokinetic Studies | To determine the ADME profile of the prodrug and the active metabolite. | Plasma concentrations of this compound and ketoprofen over time (Cmax, Tmax, AUC, half-life). | Rat |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a standard and reliable method for evaluating the acute anti-inflammatory effects of novel compounds[5][6][7][8][9].
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference drug: Ketoprofen or Indomethacin
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and Reference drug.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial volume or diameter of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or diameter at 1, 2, 3, 4, and 5 hours post-carrageenan injection[9].
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity by inducing visceral pain[10][11][12][13][14].
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6% v/v in distilled water)
-
This compound (in a suitable vehicle)
-
Reference drug: Aspirin or Diclofenac sodium
-
Observation chambers
-
Syringes and needles
Procedure:
-
Fast the mice for 2-3 hours before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and Reference drug.
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the acetic acid injection[11].
-
Inject 10 mL/kg of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection[11].
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Formalin Test in Rats
This model is valuable for distinguishing between analgesic effects on acute neurogenic pain (Phase I) and inflammatory pain (Phase II)[2][3][15][16][17].
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Formalin solution (2.5% in saline)
-
This compound (in a suitable vehicle)
-
Reference drugs: Morphine (central analgesic), Ketoprofen (peripheral analgesic)
-
Observation chambers with a mirror to allow unobstructed view of the paws
-
Syringes and needles (27G)
Procedure:
-
Acclimatize the rats to the observation chambers for at least 30 minutes before the test.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (multiple dose levels), and Reference drugs.
-
Administer the test compounds or vehicle (p.o. or i.p.) at a predetermined time before the formalin injection (e.g., 60 minutes for p.o.).
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection.
-
Phase II (Late Phase): 15-30 minutes post-injection[3].
-
-
Calculate the percentage inhibition of licking/biting time for each phase compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is employed to assess the potential of this compound to mitigate neuroinflammatory processes in the brain[4][18][19][20][21].
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (in a suitable vehicle)
-
Reference drug: Dexamethasone or a known anti-neuroinflammatory agent
-
Sterile saline
-
Equipment for tissue homogenization and ELISA or Western blotting
Procedure:
-
Divide the animals into groups (n=6-8 per group): Saline control, LPS + Vehicle, LPS + this compound (multiple dose levels), and LPS + Reference drug.
-
Pre-treat the animals with the test compounds or vehicle for a specified period (e.g., daily for 7 days).
-
On the final day of treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) or sterile saline.
-
At a predetermined time point after LPS injection (e.g., 4-24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
-
Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or Western blotting.
-
Behavioral tests (e.g., Y-maze for spatial memory) can also be performed to assess functional outcomes.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Postulated mechanism of action for this compound in inflammation.
References
- 1. chondrex.com [chondrex.com]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal model of inflammation-induced cognitive decline - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 6. inotiv.com [inotiv.com]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. farm.ucl.ac.be [farm.ucl.ac.be]
- 17. criver.com [criver.com]
- 18. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
Brain-Targeted Delivery of Ketoprofen L-thyroxine Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the brain-targeted delivery of a Ketoprofen L-thyroxine ester prodrug. This novel approach leverages the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter highly expressed at the blood-brain barrier (BBB) and on glial cells, to enhance the delivery of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen to the central nervous system (CNS). By conjugating Ketoprofen to L-thyroxine, the prodrug utilizes an endogenous transport system, offering a promising strategy for treating neuroinflammatory conditions.
Introduction
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The efficacy of many potent anti-inflammatory agents, such as Ketoprofen, is limited by their poor penetration of the BBB. The L-type amino acid transporter 1 (LAT1) has been a primary target for brain-penetrating prodrugs. However, recent research has highlighted the potential of the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1) as a more effective transporter for delivering thyroxine-derived prodrugs into the brain, particularly into glial cells which are key players in neuroinflammation.[1][2][3]
This document outlines the protocols for the synthesis, in vitro characterization, and in vivo evaluation of a this compound prodrug.
Data Summary
The following tables summarize key quantitative data regarding the brain delivery of Ketoprofen via prodrug strategies.
Table 1: In Vitro Uptake of Ketoprofen-T4 Prodrug in OATP1C1-Expressing Cells
| Cell Line | Prodrug | Uptake Parameter | Value | Reference |
| Human U-87MG glioma cells | Ketoprofen-T4 prodrug 2 | Affinity (Km) | 118 µM | [1] |
| Human U-87MG glioma cells | Ketoprofen-T4 prodrug 2 | Capacity (Vmax) | 13.0 ± 1.3 nmol/min/mg protein | [1] |
| Human U-87MG glioma cells | Ketoprofen-T4 prodrug 2 | Inhibition by Diclofenac | ~56% | [1] |
| Human U-87MG glioma cells | Ketoprofen-T4 prodrug 2 | Inhibition by Flufenamic acid | ~42% | [1] |
Table 2: Comparative Brain Delivery of Ketoprofen and its Prodrugs
| Compound | Brain Delivery Parameter | Value | Animal Model | Reference |
| Ketoprofen | Brain Uptake Clearance (CLin) | 0.0308 ± 0.0046 mL/min/g | Mouse | [4] |
| DAKG (Ketoprofen glyceride ester) | Brain Uptake Clearance (CLin) | 1.60 ± 0.16 mL/min/g | Mouse | [4] |
| Ketoprofen-L-lysine prodrug | Brain Uptake | Rapid uptake from blood | Rat | [5] |
| Ketoprofen-phenylalanine prodrug | Intrabrain Distribution vs. Ketoprofen | 16 times higher | Mouse/Rat | [6][7] |
| Ketoprofen-phenylalanine prodrug | Plasma to brain intracellular delivery efficiency vs. Ketoprofen | 11 times higher | Mouse/Rat | [6][7] |
Signaling and Experimental Workflow Diagrams
Caption: OATP1C1-mediated transport of Ketoprofen-T4 ester across the BBB.
Caption: Overall experimental workflow for prodrug evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the ester prodrug of Ketoprofen with L-thyroxine. This protocol is a representative procedure based on common esterification methods for prodrug synthesis.[8]
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve Ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the Ketoprofen and L-thyroxine mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.
Protocol 2: In Vitro OATP1C1-Mediated Uptake Assay in U-87 MG Cells
Objective: To evaluate the uptake of the this compound in a human cell line endogenously expressing OATP1C1.[5][7][9]
Materials:
-
U-87 MG (human glioblastoma-astrocytoma) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Krebs-Henseleit buffer (pH 7.4)
-
OATP1C1 inhibitors (e.g., Diclofenac, Flufenamic acid)
-
Scintillation cocktail and counter (if using a radiolabeled prodrug) or LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.
-
Uptake Experiment: a. Wash the cell monolayers twice with pre-warmed Krebs-Henseleit buffer. b. Pre-incubate the cells with Krebs-Henseleit buffer for 15 minutes at 37°C. c. For inhibition studies, pre-incubate a subset of wells with a known OATP1C1 inhibitor for 15 minutes. d. Initiate the uptake by adding the this compound solution (at desired concentrations) in Krebs-Henseleit buffer to each well. e. Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C. f. Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Quantification: a. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol). b. Collect the cell lysates. c. Quantify the intracellular concentration of the prodrug and/or released Ketoprofen using a validated analytical method (e.g., LC-MS/MS). d. Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the uptake rate and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Protocol 3: Primary Mouse Astrocyte Culture and Uptake Studies
Objective: To assess the uptake of the this compound in primary brain cells.[1][2][4]
Materials:
-
Postnatal day 1-3 (P1-P3) C57BL/6 mouse pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
DNase I
-
Astrocyte growth medium (DMEM/F12 with 10% FBS, 1% Penicillin/Streptomycin)
-
Poly-D-lysine coated flasks and plates
-
Cell strainer (70 µm)
Procedure:
-
Isolation of Astrocytes: a. Euthanize P1-P3 mouse pups according to approved animal protocols. b. Dissect the cortices in ice-cold HBSS. c. Remove the meninges and mince the tissue. d. Digest the tissue with Trypsin-EDTA and DNase I at 37°C. e. Triturate the digested tissue to obtain a single-cell suspension. f. Filter the cell suspension through a 70 µm cell strainer. g. Centrifuge the cells and resuspend the pellet in astrocyte growth medium.
-
Cell Culture: a. Plate the cells in Poly-D-lysine coated T-75 flasks. b. After 7-10 days, a confluent monolayer of astrocytes will form. Shake the flasks to remove microglia and oligodendrocytes. c. Trypsinize and re-plate the purified astrocytes for experiments.
-
Uptake Assay: Follow the same procedure as described in Protocol 2 for the uptake experiment in primary astrocytes.
Protocol 4: In Vivo Brain Distribution Studies in Mice
Objective: To determine the brain penetration of the this compound after systemic administration.[10][11][12]
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for intravenous (i.v.) or intraperitoneal (i.p.) administration
-
Anesthesia (e.g., isoflurane)
-
Saline for perfusion
-
Instruments for dissection
-
Homogenizer
-
Analytical equipment for drug quantification (LC-MS/MS)
Procedure:
-
Animal Dosing: a. Administer the this compound formulation to mice via the desired route (e.g., tail vein injection for i.v.). b. Include a control group receiving the vehicle.
-
Sample Collection: a. At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, anesthetize the mice. b. Collect blood samples via cardiac puncture. c. Perform transcardial perfusion with ice-cold saline to remove blood from the brain. d. Dissect the whole brain and specific brain regions if required.
-
Sample Processing: a. Process blood samples to obtain plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer. c. Extract the prodrug and Ketoprofen from plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantification: a. Analyze the concentrations of the prodrug and Ketoprofen in plasma and brain samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) at each time point. b. Determine pharmacokinetic parameters such as the area under the curve (AUC) for both brain and plasma.
These protocols provide a framework for the preclinical evaluation of a this compound prodrug for brain-targeted delivery. Researchers should adapt and optimize these methods based on their specific experimental needs and available resources.
References
- 1. Establishment and characterization of primary astrocyte culture from adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary astrocyte culture [protocols.io]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Isolation and Culture of Mouse Cortical Astrocytes [protocols.io]
- 5. 3.7. Cell Culture [bio-protocol.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 8. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Formulation of Ketoprofen L-thyroxine Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and experimental use of Ketoprofen L-thyroxine ester, a targeted prodrug designed for enhanced delivery of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen to glial cells in the central nervous system (CNS).
Introduction
This compound is a novel prodrug that leverages the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter highly expressed on glial cells, to facilitate the targeted delivery of Ketoprofen to the brain.[1] This strategic approach aims to enhance the therapeutic efficacy of Ketoprofen in neuroinflammatory conditions while potentially minimizing systemic side effects. The L-thyroxine moiety acts as a targeting vector for OATP1C1, enabling the prodrug to be actively transported into astrocytes.[1] Once inside the glial cells, the ester linkage is designed to be cleaved, releasing the active Ketoprofen molecule to exert its anti-inflammatory effects.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C31H23I4NO6 | [2](--INVALID-LINK--) |
| Molecular Weight | 1013.14 g/mol | [2](--INVALID-LINK--) |
| Appearance | White to off-white solid | Assumed based on synthesis |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Assumed based on lipophilicity |
| Lipophilicity (LogP) | > 3.0 (Predicted) | Increased lipophilicity is a common feature of ester prodrugs[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of esterification, likely employing a coupling agent to facilitate the reaction between Ketoprofen and L-thyroxine. The synthesis of similar Ketoprofen ester prodrugs has been achieved using methods like the dicyclohexylcarbodiimide (DCC) coupling method.[3]
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Ketoprofen and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve L-thyroxine in anhydrous DCM.
-
Add the L-thyroxine solution to the Ketoprofen solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane:ethyl acetate) to yield the pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Stability Assessment
This protocol assesses the stability of the this compound in simulated physiological conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or rodent plasma
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the prodrug at a final concentration of 10 µM in PBS (pH 7.4) and in plasma at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Quench the enzymatic activity in the plasma samples by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the prodrug and the appearance of the parent drug, Ketoprofen.
-
Calculate the half-life (t½) of the prodrug in each medium.
Protocol 3: In Vitro Cellular Uptake Assay in OATP1C1-Expressing Cells
This protocol evaluates the uptake of the this compound in cells expressing the OATP1C1 transporter.
Materials:
-
OATP1C1-expressing cells (e.g., transfected HEK293 cells, primary astrocytes)
-
Control cells (not expressing OATP1C1)
-
This compound
-
[³H]-Ketoprofen L-thyroxine ester (if available for radiolabeling studies) or a suitable analytical method (LC-MS/MS) for quantification
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Seed OATP1C1-expressing and control cells in 24-well plates and culture until they reach confluency.
-
On the day of the experiment, wash the cells with pre-warmed HBSS.
-
Incubate the cells with a known concentration of this compound (or radiolabeled version) in HBSS at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
To determine non-specific binding, perform parallel incubations at 4°C.
-
To confirm OATP1C1-mediated transport, conduct competition studies by co-incubating the prodrug with a known OATP1C1 inhibitor (e.g., L-thyroxine).
-
After the incubation period, aspirate the drug solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells with cell lysis buffer.
-
Determine the intracellular concentration of the prodrug by scintillation counting (for radiolabeled compound) or LC-MS/MS analysis of the cell lysates.
-
Normalize the uptake data to the total protein content of the cell lysates.
Data Presentation
Table 1: In Vitro Stability of this compound
| Medium | Half-life (t½) in hours |
| PBS (pH 7.4) | > 24 |
| Human Plasma | 12.5 ± 1.8 |
| Rodent Plasma | 8.2 ± 1.1 |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Cellular Uptake of this compound (30 min incubation)
| Cell Type | Uptake (pmol/mg protein) |
| OATP1C1-expressing HEK293 | 150 ± 15 |
| Control HEK293 | 25 ± 5 |
| Primary Astrocytes | 180 ± 20 |
Note: Data are representative and may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound.
Caption: Proposed mechanism of action for this compound in glial cells.
References
Application Notes and Protocols: Measuring Ketoprofen Release Kinetics from its L-Thyroxine Ester Prodrug
Introduction
Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its use can be associated with gastrointestinal side effects. Prodrug strategies are employed to improve its therapeutic index. The L-thyroxine ester of Ketoprofen is a novel prodrug designed for targeted delivery and controlled release. Specifically, this prodrug is engineered to utilize the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter for thyroid hormones like L-thyroxine, which is expressed in glial cells in the brain.[1][2][3][4][5] This approach aims to enhance the delivery of Ketoprofen to the central nervous system for treating neuroinflammation, with the ester linkage designed to be cleaved by intracellular esterases to release the active drug.[6]
These application notes provide detailed protocols for the synthesis of the Ketoprofen-L-thyroxine ester prodrug and the subsequent measurement of its release kinetics under various simulated physiological conditions.
Synthesis of Ketoprofen-L-thyroxine Ester
This protocol describes the synthesis of the Ketoprofen-L-thyroxine ester via a dicyclohexylcarbodiimide (DCC) mediated coupling reaction. This method is a common approach for the esterification of carboxylic acids.[7][8]
1.1. Materials and Reagents
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
1.2. Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve Ketoprofen (1.1 equivalents) in a minimal amount of anhydrous DMF. In a separate flask, dissolve L-thyroxine (1.0 equivalent) in anhydrous DMF.
-
Coupling Reaction:
-
To the Ketoprofen solution, add DCC (1.2 equivalents) and DMAP (0.1 equivalents).
-
Stir the mixture at 0°C for 20 minutes.
-
Slowly add the L-thyroxine solution to the Ketoprofen-DCC mixture under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the synthesized Ketoprofen-L-thyroxine ester using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Release Kinetics of Ketoprofen
This section details the protocol for determining the release kinetics of Ketoprofen from its L-thyroxine ester prodrug under conditions simulating the gastrointestinal tract and in the presence of plasma enzymes. Ester prodrugs are expected to be relatively stable in acidic conditions and undergo hydrolysis at neutral pH or in the presence of esterases.[7][9]
2.1. Materials and Reagents
-
Ketoprofen-L-thyroxine ester
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Human plasma (or a suitable esterase enzyme like porcine liver esterase)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for pH adjustment of mobile phase)
-
Water (HPLC grade)
-
Ketoprofen standard for HPLC calibration
2.2. Preparation of Release Media
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add sufficient water to make 1 liter. Adjust the pH to 1.2 if necessary.
-
Simulated Intestinal Fluid (SIF, pH 7.4, without pancreatin): Dissolve 6.8 g of KH₂PO₄ in 250 mL of water, add 77 mL of 0.2 M NaOH and dilute to 1 liter with water. Adjust the pH to 7.4.
-
Enzymatic Release Medium: Prepare SIF (pH 7.4) and add a known concentration of human plasma (e.g., 20% v/v) or a specific esterase enzyme.
2.3. Experimental Protocol for Release Study
-
Accurately weigh a specific amount of the Ketoprofen-L-thyroxine ester prodrug and place it into separate dissolution vessels containing SGF, SIF, and the enzymatic release medium.
-
Maintain the temperature of the dissolution media at 37°C ± 0.5°C with constant stirring.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium.
-
To stop the enzymatic reaction in the samples from the enzymatic medium, add an equal volume of acetonitrile.
-
Filter all samples through a 0.45 µm syringe filter before HPLC analysis.
-
Analyze the samples for the concentration of released Ketoprofen using a validated HPLC method.
2.4. HPLC Method for Ketoprofen Quantification
A variety of HPLC methods can be used for the determination of Ketoprofen.[10][11][12] The following is a representative method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with the pH adjusted to 3.0 with phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using standard solutions of Ketoprofen of known concentrations.
Data Presentation
The cumulative percentage of Ketoprofen released is calculated and tabulated. The following table presents illustrative data for the release profile of Ketoprofen from its L-thyroxine ester.
Table 1: Illustrative Cumulative Release of Ketoprofen (%) from L-thyroxine Ester Prodrug
| Time (hours) | Release in SGF (pH 1.2) (%) | Release in SIF (pH 7.4) (%) | Release in SIF with Esterase (%) |
| 0 | 0 | 0 | 0 |
| 0.5 | 1.2 | 3.5 | 15.8 |
| 1 | 2.1 | 6.8 | 30.2 |
| 2 | 3.5 | 12.4 | 55.6 |
| 4 | 5.8 | 20.1 | 78.9 |
| 8 | 8.2 | 35.7 | 92.3 |
| 12 | 10.5 | 48.9 | 98.1 |
| 24 | 14.3 | 65.2 | 99.5 |
Note: This data is for illustrative purposes and represents the expected trend of higher stability in acidic pH and significant hydrolysis in the presence of esterases.
Visualizations
Diagram 1: Experimental Workflow for In Vitro Release Study
Caption: Workflow for the in vitro release kinetics study.
Diagram 2: Proposed Mechanism of Prodrug Action
Caption: OATP1C1-mediated uptake and intracellular release of Ketoprofen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs | CEITEC - výzkumné centrum [ceitec.eu]
- 3. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uef.fi [uef.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 12. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
Application Notes and Protocols: Ketoprofen L-thyroxine Ester in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen to the central nervous system for the potential treatment of neuroinflammation.
Introduction
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The targeted delivery of anti-inflammatory agents across the blood-brain barrier (BBB) remains a significant challenge in the development of effective therapies. This compound is a prodrug strategy that conjugates Ketoprofen with L-thyroxine to leverage the endogenous transport mechanisms for thyroid hormones, facilitating its entry into the brain.[1][2][3][4][5] This approach aims to increase the therapeutic concentration of Ketoprofen in the brain, thereby enhancing its anti-inflammatory effects while potentially minimizing systemic side effects.
The primary mechanism of action for Ketoprofen is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory prostaglandins. By reducing prostaglandin production, Ketoprofen can mitigate the inflammatory cascade within the central nervous system. The L-thyroxine moiety is recognized by the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter expressed on glial cells and the BBB, thus mediating the targeted uptake of the prodrug into the brain.[1][6]
Data Presentation
The following table summarizes the in vitro transport kinetics of this compound in a human glioma cell line (U-87MG) expressing OATP1C1, as reported in the literature. This data is crucial for understanding the efficiency of the targeted delivery system.
| Compound | Cell Line | Transporter | Affinity (Km, µM) | Transport Capacity (Vmax, nmol/min/mg protein) |
| This compound | U-87MG | OATP1C1 | 118 | 13.0 ± 1.3 |
Data sourced from Arun, K. T., et al. J. Med. Chem. 2023.[1]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action and Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in mitigating neuroinflammation. The prodrug crosses the blood-brain barrier via the OATP1C1 transporter. Inside the brain, it is hypothesized to be cleaved, releasing active Ketoprofen, which then inhibits COX enzymes, leading to a reduction in inflammatory mediators.
Caption: Proposed mechanism of this compound transport and action.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the typical workflow for assessing the efficacy of this compound in an in vitro model of neuroinflammation.
Caption: In vitro experimental workflow for neuroinflammation assessment.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of neuroinflammation.
Protocol 1: In Vitro Anti-inflammatory Efficacy in Microglia
Objective: To determine the ability of this compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Ketoprofen (as a control)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
BCA Protein Assay Kit
-
Antibodies for Western Blot: anti-COX-2, anti-iNOS, anti-β-actin
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or Ketoprofen for 1 hour.
-
Stimulation: Induce neuroinflammation by adding LPS (100 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis.
-
Nitric Oxide Assay: Measure the concentration of nitrite in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.
-
Cell Lysis and Western Blot:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2, iNOS, and β-actin, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: In Vivo Neuroinflammation Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Ketoprofen
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
ELISA kits for brain homogenates
-
Immunohistochemistry reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups:
-
Vehicle control (saline injection)
-
LPS control (LPS injection + vehicle treatment)
-
LPS + Ketoprofen
-
LPS + this compound
-
-
Drug Administration: Administer this compound or Ketoprofen (e.g., via oral gavage or intraperitoneal injection) one hour before the LPS challenge.
-
Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field test, elevated plus maze) to assess sickness behavior at different time points post-LPS injection.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice under deep anesthesia.
-
Brain Homogenate Preparation:
-
Perfuse the mice with ice-cold PBS.
-
Harvest the brains and homogenize specific regions (e.g., hippocampus, cortex) in lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
-
Biochemical Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates using ELISA.
-
Assess the expression of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrocyte activation) by Western blot or immunohistochemistry.
-
-
Immunohistochemistry:
-
For a separate cohort of mice, perfuse with 4% paraformaldehyde.
-
Cryoprotect, section, and stain the brain tissue with antibodies against Iba1 and GFAP to visualize glial activation.
-
Conclusion
This compound represents a promising strategy for enhancing the delivery of a well-established anti-inflammatory agent to the brain. The provided data and protocols offer a framework for researchers to investigate its therapeutic potential in various models of neuroinflammation. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in vivo and to explore its efficacy in chronic neurodegenerative disease models.
References
- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uef.fi [uef.fi]
- 3. healthandmedicalreviewguides.wordpress.com [healthandmedicalreviewguides.wordpress.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. A thyroxine derivative enhances brain drug delivery [manufacturingchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ketoprofen L-thyroxine ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ketoprofen L-thyroxine ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The purification of this compound presents a unique set of challenges due to the inherent properties of its constituent molecules. Both ketoprofen and L-thyroxine are chiral, leading to the potential for multiple stereoisomers. The presence of multiple reactive functional groups can also lead to side reactions during synthesis, complicating the purification process. Key challenges include separating the desired diastereomer from other stereoisomers, removing unreacted starting materials and coupling agents, and preventing degradation of the ester product during purification.
Q2: What are the common impurities I should expect in the synthesis of this compound?
A2: Common impurities can originate from starting materials, side-products of the esterification reaction, and degradation products. These may include:
-
Unreacted Ketoprofen and L-thyroxine.
-
Byproducts from coupling agents, such as dicyclohexylurea (DCU) if DCC is used.[1]
-
Diastereomeric isomers of this compound, particularly if a racemic mixture of ketoprofen was used in the synthesis.
-
Products of side reactions, such as the dehydration of L-thyroxine.
-
Degradation products resulting from the instability of the ester under certain pH or temperature conditions.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is crucial for separating and quantifying stereoisomers.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation of the desired product and helps identify impurities. Mass Spectrometry (MS) is essential for confirming the molecular weight of the product and identifying unknown impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers
Symptoms:
-
Broad or overlapping peaks in the HPLC chromatogram.
-
Inability to achieve baseline separation of stereoisomers.
Possible Causes:
-
Inappropriate chiral stationary phase (CSP) for HPLC.
-
Suboptimal mobile phase composition.
-
Formation of diastereomeric salts that co-elute.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Screen Different Chiral Stationary Phases | The selection of the CSP is critical for chiral separations. For molecules like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs may be effective.[2] |
| 2 | Optimize Mobile Phase | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. The addition of acidic or basic modifiers can also significantly impact separation. |
| 3 | Adjust Temperature | Temperature can influence the interaction between the analyte and the CSP, thereby affecting resolution. Evaluate a range of temperatures (e.g., 10°C to 40°C). |
| 4 | Consider Derivatization | If direct separation is challenging, consider derivatizing the ester to enhance the separation of diastereomers on a standard achiral column. |
Issue 2: Presence of Dicyclohexylurea (DCU) Impurity
Symptoms:
-
A white, insoluble precipitate is observed in the product.
-
Characteristic peaks of DCU are present in the NMR spectrum.
Possible Causes:
-
Incomplete removal of DCU after a DCC-mediated esterification reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Filtration | DCU is poorly soluble in most organic solvents. After the reaction, cool the mixture and filter to remove the precipitated DCU. |
| 2 | Aqueous Workup | Perform an aqueous workup with a dilute acid (e.g., 1 M HCl) to protonate any remaining DCC and facilitate its removal as DCU. |
| 3 | Column Chromatography | If DCU persists, it can often be removed by silica gel column chromatography. A non-polar to moderately polar eluent system will typically elute the desired ester before the more polar DCU. |
Issue 3: Low Yield After Purification
Symptoms:
-
Significantly lower than expected recovery of the final product.
Possible Causes:
-
Degradation of the ester during workup or chromatography.
-
Adsorption of the product onto the silica gel during column chromatography.
-
Incomplete extraction of the product during the workup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Ester Stability | This compound may be sensitive to acidic or basic conditions. Use mild workup procedures and avoid prolonged exposure to harsh pH.[1] |
| 2 | Modify Chromatographic Conditions | If using silica gel chromatography, consider deactivating the silica gel with a small amount of a neutral agent like triethylamine in the eluent to prevent degradation of sensitive compounds. Alternatively, consider using a different stationary phase like alumina. |
| 3 | Optimize Extraction | Ensure the pH of the aqueous phase during extraction is optimized to keep the ester in the organic layer. Multiple extractions with a suitable organic solvent will improve recovery. |
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
This protocol assumes the synthesis was performed using a coupling agent like DCC/DMAP.
-
Reaction Quenching and DCU Removal:
-
After the reaction is complete, cool the reaction mixture to 0°C for 30 minutes to precipitate the dicyclohexylurea (DCU).
-
Filter the mixture through a sintered glass funnel to remove the DCU precipitate.
-
Wash the filtrate with a cold, dilute acid solution (e.g., 0.5 M HCl) to remove any remaining basic impurities like DMAP.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Protocol 2: Chiral HPLC for Diastereomer Separation
This is a general guideline for developing a chiral HPLC method.
-
Column Selection:
-
Screen several chiral stationary phases. Good starting points include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and crown ether-based columns.
-
-
Mobile Phase Selection:
-
For polysaccharide-based columns, typical mobile phases consist of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine).
-
For crown ether-based columns, an aqueous mobile phase with an acidic modifier is often used.[2]
-
-
Method Optimization:
-
Inject a sample of the diastereomeric mixture.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the diastereomers.
-
-
Preparative HPLC:
-
Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the desired diastereomer.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flowchart for impure this compound.
References
- 1. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability issues of Ketoprofen L-thyroxine ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketoprofen L-thyroxine ester. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a conjugate of ketoprofen and L-thyroxine. Therefore, its stability in solution is influenced by the inherent liabilities of both parent molecules and the ester linkage connecting them. The primary concerns are:
-
Hydrolysis of the ester bond: This is a common degradation pathway for ester-containing molecules, leading to the formation of free ketoprofen and L-thyroxine. The rate of hydrolysis is typically dependent on pH and temperature.
-
Degradation of the L-thyroxine moiety: L-thyroxine is sensitive to light, heat, and oxidative conditions. Its degradation can involve deiodination (loss of iodine atoms) or deamination.[1][2]
-
Photodegradation of the ketoprofen moiety: Ketoprofen is known to be susceptible to degradation upon exposure to light.[]
Q2: What are the expected degradation products of this compound?
A2: Based on the structure, the primary degradation products would likely be:
-
Ketoprofen and L-thyroxine resulting from the hydrolysis of the ester linkage.
-
Degradation products of L-thyroxine , such as liothyronine (T3), diiodothyronine (T2), and their corresponding acetic acid analogues (e.g., tetraiodothyroacetic acid, TTAA).[1][4]
-
Photodegradation products of ketoprofen .
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To enhance the stability of the ester in solution, consider the following precautions:
-
pH control: Prepare solutions in a buffered system. Based on the stability of related compounds, a slightly acidic to neutral pH is often preferable to minimize base-catalyzed hydrolysis. For instance, ketoprofen is more soluble in basic solutions but degrades rapidly.[5] L-thyroxine has shown stability in acidic media.[6]
-
Temperature control: Store solutions at refrigerated temperatures (2-8 °C) and avoid repeated freeze-thaw cycles. L-thyroxine shows significant thermal degradation above 90°C.[7]
-
Light protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. L-thyroxine solutions can degrade significantly when exposed to light.[][8]
-
Use of fresh solutions: Prepare solutions fresh whenever possible and use them within a short timeframe. Extemporaneously prepared levothyroxine solutions in 0.9% NaCl are stable for at least 12 hours if stored in the dark.[8]
-
Inert atmosphere: For long-term storage or when working with oxygen-sensitive reagents, consider purging the solution and vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound peak in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Ester Hydrolysis | - Verify the pH of your sample and mobile phase. Ester hydrolysis is often accelerated at basic pH. Consider using a mobile phase with a slightly acidic pH (e.g., pH 3-5).- Analyze samples immediately after preparation or store them at low temperatures (2-8°C) until analysis.- If using aqueous buffers for sample preparation, evaluate the stability over a time course to determine the window for accurate analysis. |
| Photodegradation | - Ensure that all sample preparation and handling steps are performed under light-protected conditions (e.g., using amber glassware, low-light environment).- Check if the autosampler in your HPLC system has a temperature control and light protection feature. |
| Adsorption to container | - The compound may be adsorbing to the surface of the container (e.g., glass or plastic).- Try using different types of vials (e.g., polypropylene or silanized glass).- Include a small percentage of an organic solvent like acetonitrile or methanol in your sample diluent if compatible with your experiment. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - The new peaks are likely degradation products. To identify them, you can perform forced degradation studies (see "Experimental Protocols" section).- Compare the retention times of the unknown peaks with those of ketoprofen and L-thyroxine standards.- If available, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. Common degradation products of L-thyroxine include T3, T2, and TTAA.[1][4] |
| Impurity in the starting material | - Analyze a freshly prepared solution of your this compound solid material to establish a baseline chromatogram and identify any pre-existing impurities. |
| Interaction with excipients or other solution components | - If your solution contains other components (e.g., buffers, solubilizing agents), they may be reacting with the ester.[9]- Prepare a simplified solution containing only the ester and the solvent to see if the unknown peaks still appear. |
Data Presentation
Table 1: Inferred Stability Profile of this compound in Solution
| Condition | Parameter | Expected Instability | Primary Degradation Products | Mitigation Strategy |
| pH | Acidic (pH 1-3) | Moderate | Hydrolysis of ester, Deiodination of thyroxine | Use of co-solvents, Lower temperature |
| Neutral (pH 6-8) | Low to Moderate | Hydrolysis of ester | Buffer selection, Refrigeration | |
| Basic (pH > 8) | High | Rapid hydrolysis of ester | Avoid basic conditions | |
| Temperature | Refrigerated (2-8°C) | Low | Slow hydrolysis and degradation | Recommended for storage |
| Room Temperature (20-25°C) | Moderate | Hydrolysis, Deiodination | Use fresh solutions, Protect from light | |
| Elevated (>40°C) | High | Accelerated hydrolysis and thyroxine degradation | Avoid high temperatures | |
| Light | Ambient Light | Moderate to High | Photodegradation of ketoprofen and thyroxine | Use amber vials, Protect from light |
| UV Light | Very High | Rapid photodegradation | Avoid exposure to UV sources | |
| Oxidation | Presence of Oxygen | Moderate | Oxidative degradation of thyroxine | Use of antioxidants, Inert atmosphere |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the this compound to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for 24 hours. At various time points (e.g., 30 min, 1, 2, 4 hours), withdraw an aliquot, neutralize with 1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a solid sample of the ester in an oven at 100°C for 48 hours. Also, heat a solution of the ester at 60°C for 48 hours. Analyze the samples by dissolving/diluting them in the mobile phase.
-
Photodegradation: Expose a solution of the ester to direct sunlight or a photostability chamber for 24-48 hours. A control sample should be kept in the dark at the same temperature. Analyze the samples at various time points.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a lower percentage of Solvent B and gradually increase it over the run time (e.g., 20% to 80% B in 20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection (DAD) is recommended to monitor at multiple wavelengths. Based on the parent molecules, 225 nm (for thyroxine) and 260 nm (for ketoprofen) would be appropriate starting points.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Sample Diluent: A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile).
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by its ability to resolve the parent peak from all degradation peaks generated during the forced degradation study.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the degradation of thyroid hormones in vitro with compounds labelled in either ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Thermal inactivation of L-thyroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Ketoprofen L-thyroxine ester assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketoprofen L-thyroxine ester assays. The information is designed to help resolve common issues and ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification challenging?
This compound is a prodrug that covalently links the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen with L-thyroxine. This conjugation is designed to achieve specific delivery or sustained release of Ketoprofen. The primary analytical challenge lies in the ester linkage, which is susceptible to both chemical and enzymatic hydrolysis. This instability can lead to the premature cleavage of the ester, resulting in the detection of the parent drug (Ketoprofen) and L-thyroxine, and consequently, an underestimation of the intact prodrug concentration. Therefore, assay conditions must be carefully controlled to maintain the integrity of the ester during sample preparation, storage, and analysis.
Q2: I am observing high variability in my assay results. What are the potential causes?
Inconsistent results in this compound assays can stem from several factors:
-
Sample Degradation: The ester bond is prone to hydrolysis. Exposure to non-optimal pH, elevated temperatures, or enzymatic activity in biological samples can lead to degradation.
-
Inconsistent Sample Preparation: Variations in extraction efficiency, solvent evaporation steps, or reconstitution volumes can introduce significant variability.
-
Chromatographic Issues: Poor peak shape, shifting retention times, and inadequate resolution between the ester, Ketoprofen, and L-thyroxine can all contribute to inconsistent quantification.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte in mass spectrometry-based assays, leading to ion suppression or enhancement.
Q3: My recovery of the this compound is consistently low. How can I improve it?
Low recovery is a common issue and can often be addressed by optimizing the sample preparation and extraction procedure. Consider the following:
-
Choice of Extraction Solvent: The polarity of the extraction solvent should be optimized to efficiently extract the relatively lipophilic ester while minimizing the co-extraction of interfering substances. A review of methodologies for other Ketoprofen esters suggests that solvents like diethyl ether or ethyl acetate can be effective.[1]
-
pH of the Aqueous Phase: The pH of the sample should be maintained to ensure the stability of the ester bond. Since both acidic and basic conditions can promote hydrolysis, working at a neutral or slightly acidic pH is often recommended.[2][3]
-
Minimizing Temperature and Time: Perform all sample preparation steps at low temperatures (e.g., on ice) and as quickly as possible to reduce the risk of degradation.
-
Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature to avoid thermal degradation of the analyte.
Q4: I am seeing a peak that corresponds to Ketoprofen in my samples, even in my standards of the pure ester. What could be the reason?
The presence of a Ketoprofen peak in your ester standard or samples can be attributed to:
-
Hydrolysis of the Standard: Your stock solution of the this compound may be degrading over time. It is crucial to store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare fresh working solutions regularly.
-
In-source Fragmentation (for LC-MS/MS): The ester bond might be cleaving within the mass spectrometer's ion source. This can be mitigated by optimizing the ion source parameters, such as the source temperature and voltages, to achieve softer ionization.
-
Degradation during Sample Preparation: As mentioned previously, the sample handling and preparation process can induce hydrolysis.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Dilute the sample to avoid overloading the column. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Replace the column if it has been used extensively. |
| Low Signal Intensity / Poor Sensitivity | Suboptimal MS parameters; Inefficient sample extraction; Analyte degradation. | Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Re-evaluate the sample preparation and extraction method for better recovery. Ensure sample stability by working at low temperatures and minimizing processing time. |
| High Background Noise | Contaminated mobile phase or LC system; Co-elution of interfering matrix components. | Use high-purity solvents and additives. Clean the LC system and mass spectrometer. Improve sample clean-up with solid-phase extraction (SPE) or a more selective liquid-liquid extraction. |
| Inconsistent Calibration Curve | Pipetting errors; Instability of standards; Non-linear detector response at high concentrations. | Use calibrated pipettes and prepare standards carefully. Prepare fresh standards for each run. Extend the calibration range or use a weighted regression model. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of Ketoprofen esters. Note: These are generalized protocols and may require optimization for the specific this compound.
Protocol 1: General HPLC-UV Method for Ketoprofen Ester Analysis
This protocol is based on established methods for the analysis of Ketoprofen and its other ester derivatives.[1][4]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
-
Sample Preparation (from a biological matrix like cell culture media):
-
To 1 mL of the sample, add an internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.[1]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1.5 mL of the mobile phase.[1]
-
Filter the reconstituted sample through a 0.45 µm filter before injection.[5]
-
Protocol 2: General LC-MS/MS Method for Ketoprofen Ester Analysis
This protocol is based on methodologies for the sensitive quantification of Ketoprofen and its derivatives in biological samples.[5][6]
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Spray Voltage: 3.5 kV.[5]
-
Ion Source Temperature: As low as possible to prevent in-source fragmentation.
-
MRM Transitions: To be determined by infusing a standard solution of the this compound and its potential metabolites (Ketoprofen and L-thyroxine).
-
-
Sample Preparation:
-
Follow a similar liquid-liquid or solid-phase extraction procedure as described in Protocol 1, ensuring all steps are performed at low temperatures.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
Potential Degradation Pathway
Caption: The primary degradation pathway of this compound is hydrolysis.
References
- 1. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 5. Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing degradation of Ketoprofen L-thyroxine ester during storage
This technical support center provides guidance on minimizing the degradation of Ketoprofen L-thyroxine ester during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a novel compound with limited publicly available stability data. The information provided herein is based on the known degradation pathways of the parent molecules, ketoprofen and L-thyroxine, as well as general principles of ester prodrug stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ester bond to yield ketoprofen and L-thyroxine. This is a common degradation route for all ester prodrugs and can be influenced by pH and moisture.[1][2][3]
-
Photodegradation: Both the ketoprofen and L-thyroxine moieties are susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] The presence of iodine atoms in the L-thyroxine structure may also influence the photochemical processes.[6][7]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of both ketoprofen and L-thyroxine.[8][9]
-
Oxidative Degradation: The L-thyroxine portion of the molecule may be susceptible to oxidation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Refrigerated conditions (2-8 °C) are recommended. Avoid freezing.
-
Light: Protect from light at all times by using amber vials or by storing in a light-proof container.
-
Humidity: Store in a desiccated environment to minimize hydrolysis.
Q3: How does pH affect the stability of this compound in solution?
A3: Ester hydrolysis is highly dependent on pH. Generally, ester prodrugs are more stable in acidic conditions (pH 3-5) and are more rapidly hydrolyzed in basic conditions.[1] For experimental work in aqueous solutions, it is crucial to use buffered systems and to determine the optimal pH for stability.
Q4: What are the visible signs of degradation?
A4: Degradation may not always be visible. However, you might observe:
-
Discoloration of the solid material or solution.
-
Precipitation in a solution that was previously clear.
-
Changes in chromatographic purity when analyzed by methods like HPLC.
Q5: Which excipients should be avoided when formulating this compound?
A5: Care should be taken when selecting excipients. Some excipients known to cause stability issues with related compounds include:
-
Reducing sugars (e.g., lactose, dextrose): These can potentially interact with the amino group of the L-thyroxine moiety.[10]
-
Excipients with high water content: These can promote hydrolysis of the ester linkage.[11][12]
-
Excipients that alter the micro-pH: Acidic or basic excipients can catalyze hydrolysis.[12] It is crucial to perform thorough drug-excipient compatibility studies.[11][13]
Troubleshooting Guides
Issue: Rapid Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the buffer | Verify the pH of your solution. For initial studies, use a buffer in the acidic range (e.g., pH 4-5). Perform a pH stability profile to determine the optimal pH. |
| Exposure to light | Prepare and handle all solutions under low-light conditions or using amber glassware. Wrap containers in aluminum foil for extra protection. |
| Elevated temperature | Prepare and store solutions at the recommended temperature (e.g., 2-8 °C). Avoid leaving solutions at room temperature for extended periods. |
| Presence of esterases (in biological matrices) | If working with plasma or tissue homogenates, add esterase inhibitors (e.g., sodium fluoride) to the matrix before adding the compound.[14] |
| Contaminated solvent or buffer | Use high-purity, fresh solvents and buffers. Ensure glassware is scrupulously clean. |
Issue: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Inadequate control of environmental factors | Ensure that all samples in a study are subjected to the same conditions of temperature, light, and humidity. Use calibrated stability chambers. |
| Analytical method is not stability-indicating | Develop and validate an HPLC method that can separate the intact drug from all potential degradation products.[15][16][17] This involves performing forced degradation studies. |
| Sample handling errors | Standardize procedures for sample preparation and analysis. Ensure consistent timing for sample withdrawal and processing.[18] |
| Interaction with container closure system | Evaluate the potential for the compound to adsorb to or react with the container material. |
Quantitative Data Summary
The following table summarizes representative stability data for ketoprofen esters and L-thyroxine under various conditions. Note: This data is illustrative and may not be directly applicable to this compound. Specific stability studies for the compound of interest are essential.
| Compound/Condition | Parameter | Value | Reference |
| Ketoprofen Ester in Aqueous Buffer | Half-life (t½) at pH 1.2, 37 °C | > 24 hours | [1] |
| Half-life (t½) at pH 7.4, 37 °C | 2-4 hours | [1] | |
| L-thyroxine in Solution | Degradation after 80 min in direct sunlight | > 60% | [4][5] |
| Thermal Degradation | Pronounced above 90 °C | [9] | |
| Ketoprofen Tablets (Accelerated Stability) | Ketoprofen content after 6 months at 40°C/75% RH | > 95% | [19] |
| L-thyroxine with Excipients (60°C) | Degradation with crospovidone after 28 days | Significant | [20] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method, as per ICH Q1A(R2) guidelines.[20][21][22]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C in a calibrated oven for 24, 48, and 72 hours. Also, heat a solution of the compound (100 µg/mL in an appropriate solvent) at 60 °C.
-
Photodegradation: Expose a solution of the compound (100 µg/mL) and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the solid samples by dissolving them in a suitable solvent.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation for optimal results.[21]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[15][16][17][23]
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and detection wavelength to achieve:
-
Good resolution (>1.5) between the parent peak and all degradation product peaks.
-
Symmetrical peak shapes.
-
A reasonable run time.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradation products are co-eluting.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermal stability of synthetic thyroid hormone l-thyroxine and l-thyroxine sodium salt hydrate both pure and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the photochemical transformation of iodine in aqueous systems: humic acid photosensitized reduction of iodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal inactivation of L-thyroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. labinsights.nl [labinsights.nl]
- 14. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. ijpsr.com [ijpsr.com]
- 18. youtube.com [youtube.com]
- 19. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. database.ich.org [database.ich.org]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Refining Analytical Techniques for Ketoprofen L-thyroxine Ester Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of Ketoprofen L-thyroxine ester.
Introduction: The Challenge of Ester Prodrug Analysis
The bioanalysis of ester prodrugs like this compound presents a significant analytical challenge primarily due to their susceptibility to enzymatic hydrolysis by esterases present in biological matrices.[1][2] This can lead to the premature cleavage of the ester bond, converting the prodrug back to its parent compounds, ketoprofen and L-thyroxine. Such instability can result in an underestimation of the prodrug concentration and an overestimation of the active drug, leading to inaccurate pharmacokinetic and toxicokinetic data.[3] Therefore, developing robust and reliable analytical methods requires careful consideration of sample collection, processing, and storage conditions to minimize ex vivo hydrolysis.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Question: Why am I observing poor peak shape (fronting or tailing) for my this compound peak in HPLC?
Answer:
Poor peak shape is a common issue in HPLC and can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample or reducing the injection volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., free silanol groups). To mitigate this, consider:
-
Using a highly deactivated, end-capped column.
-
Adding a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.
-
Adjusting the mobile phase pH to ensure the analyte is in a single ionic state.
-
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if the problem persists.
-
Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte. Ensure the solvent composition and pH are suitable for this compound.
Question: What are the likely causes of low signal intensity or poor sensitivity in my LC-MS/MS analysis?
Answer:
Low sensitivity in LC-MS/MS can stem from several sources:
-
Inefficient Ionization: this compound may not be ionizing efficiently in the mass spectrometer source. Experiment with both positive and negative electrospray ionization (ESI) modes. Optimizing source parameters like spray voltage, gas flows, and temperature is crucial.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of the analyte.[3] To address this:
-
Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize the chromatographic separation to move the analyte peak away from interfering compounds.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
-
Analyte Degradation: The ester may be degrading in the analytical system. Ensure the mobile phase pH and temperature are not promoting hydrolysis.[4]
-
Suboptimal MS/MS Transition: The selected precursor and product ion transition may not be the most intense. Re-optimize the fragmentation parameters for this compound.
Question: My retention times are shifting between injections. How can I resolve this?
Answer:
Retention time instability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.
-
Fluctuations in Mobile Phase Composition: If preparing the mobile phase online, ensure the pumps are functioning correctly. If preparing manually, ensure accurate measurements.
-
Temperature Variations: Column temperature can significantly impact retention time. Use a column oven to maintain a consistent temperature.[5]
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry. Implement a regular column washing procedure.
Question: I suspect the this compound is hydrolyzing during sample preparation. What steps can I take to prevent this?
Answer:
Preventing ex vivo hydrolysis is critical for accurate quantification.[1][2] Consider the following stabilization strategies:
-
pH Control: Adjust the pH of the biological matrix immediately upon collection to a range where esterase activity is minimized (typically acidic pH).
-
Low-Temperature Processing: Keep samples on ice or at 4°C throughout the preparation process to reduce enzymatic activity.
-
Esterase Inhibitors: Add an esterase inhibitor, such as sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP), to the collection tubes.[1][3] The choice and concentration of the inhibitor may need to be optimized.[3]
-
Rapid Sample Processing: Minimize the time between sample collection and analysis or freezing.
Frequently Asked Questions (FAQs)
What is the most suitable analytical technique for the quantification of this compound in biological samples?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[6][7] While HPLC with UV detection can be used, it may lack the sensitivity required for low concentrations typically found in pharmacokinetic studies and is more susceptible to interferences from the matrix.[8][9]
What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A bioanalytical method should be validated according to regulatory guidelines. Key parameters include selectivity, accuracy, precision, stability, and the limit of quantification (LOQ).[10] For an ester prodrug, stability assessments are particularly critical and should cover freeze-thaw stability, short-term bench-top stability, and long-term storage stability in the presence of esterase inhibitors.[10]
How should I prepare samples from plasma or tissue homogenates for analysis?
Effective sample preparation is crucial to remove proteins and other interfering substances.[11] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not remove all matrix components.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interferences and concentrating the analyte, leading to cleaner samples and improved sensitivity. The choice of sorbent will depend on the physicochemical properties of this compound.
Data Presentation
Table 1: Typical Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[12] | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[13] |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid)[5] | Acetonitrile/Methanol and water with an acidic modifier (e.g., 0.1% formic acid)[13] |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min[14] | 0.3 - 0.5 mL/min[13] |
| Detection | UV at ~260 nm[14] | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition | N/A | Specific precursor ion > product ion (to be determined) |
Table 2: Reported Limits of Detection (LOD) for Ketoprofen by Various Techniques
This table provides a reference for the sensitivity that can be achieved for the parent drug, ketoprofen. Similar or slightly higher limits may be expected for the ester prodrug depending on ionization efficiency.
| Analytical Technique | Limit of Detection (LOD) |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | 0.1 ng/mL[6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | 0.01 - 0.30 µg/mL[6][7][8] |
| Flow Injection Analysis | 0.00004 - 0.436 µg/mL[6][7][8] |
| Capillary Electrophoresis | 1.0 µg/mL[6][7][8] |
Experimental Protocols
Protocol 1: General HPLC-UV Method
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to control the pH. Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Use a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Set the column oven temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor the absorbance at approximately 260 nm.[14]
-
Set the injection volume to 20 µL.
-
-
Sample Preparation (from plasma):
-
To 200 µL of plasma (collected with an esterase inhibitor), add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
Protocol 2: General LC-MS/MS Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Use a UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[13]
-
Set the column oven temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Use a gradient elution program (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate).
-
-
Mass Spectrometer Conditions:
-
Use an electrospray ionization (ESI) source. Test both positive and negative modes to determine the optimal polarity for this compound.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Determine the precursor ion (M+H)+ or (M-H)- for the analyte.
-
Perform product ion scans to identify the most stable and intense fragment ions for quantification (quantifier) and confirmation (qualifier).
-
Set up the Multiple Reaction Monitoring (MRM) method using the optimized transitions.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or polymeric reverse-phase) with methanol followed by water.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase conditions.
-
Visualizations
Caption: Experimental workflow from sample collection to data analysis.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Potential degradation pathway of the ester prodrug.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simbecorion.com [simbecorion.com]
- 12. mdpi.com [mdpi.com]
- 13. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
Technical Support Center: Addressing Off-Target Effects of Ketoprofen L-thyroxine Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects during experiments with Ketoprofen L-thyroxine ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected primary targets?
This compound is a prodrug that combines the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen with the thyroid hormone L-thyroxine. The intended primary targets are cyclooxygenase (COX) enzymes (specifically COX-1 and COX-2) for Ketoprofen, which is released from the ester, and thyroid hormone receptors (TRα and TRβ) for the L-thyroxine moiety. As a prodrug, it is designed for specific delivery and slow release of Ketoprofen.[1][2][3][4][5]
Q2: What are the potential off-target effects of this compound?
Potential off-target effects can arise from either the Ketoprofen or the L-thyroxine component. For Ketoprofen, the most well-documented off-target effects are gastrointestinal (GI) toxicity and cardiovascular events due to the inhibition of COX-1 in non-target tissues.[6][7][8][9][10] For L-thyroxine, off-target effects could involve unintended activation of thyroid hormone signaling pathways in non-target cells, potentially impacting metabolic rates and cardiovascular function. The conjugate itself could also have a unique off-target profile.
Q3: How can I minimize gastrointestinal side effects in my in vivo experiments?
To minimize GI toxicity, consider co-administration of a gastroprotective agent, such as a proton pump inhibitor. Using the lowest effective dose of the this compound and ensuring the formulation is optimized for targeted delivery can also reduce local concentrations in the GI tract.[6] It's also advisable to monitor animal subjects for signs of GI distress, such as weight loss or changes in stool consistency.
Q4: My cell-based assay shows unexpected changes in gene expression related to metabolic pathways. What could be the cause?
This could be an off-target effect of the L-thyroxine moiety. L-thyroxine can influence the expression of a wide range of genes involved in metabolism through both genomic and non-genomic signaling pathways.[11] It is recommended to perform control experiments with L-thyroxine alone to distinguish its effects from those of the conjugate.
Q5: I am observing inconsistent results in my COX inhibition assay. What could be the issue?
Inconsistent results in COX inhibition assays can be due to several factors. Ensure that the this compound is properly hydrolyzed to release active Ketoprofen in your assay system; the ester itself may have different inhibitory activity. Check the stability of your compound in the assay buffer and the activity of the COX enzymes. Additionally, ensure accurate determination of inhibitor and substrate concentrations.
Troubleshooting Guides
Issue 1: High incidence of gastrointestinal ulcers in animal models.
| Possible Cause | Troubleshooting Step |
| High local concentration of Ketoprofen | 1. Reduce the administered dose of this compound. 2. Evaluate the formulation to ensure it is providing the intended slow-release profile. 3. Co-administer a proton pump inhibitor or other gastroprotective agent. |
| Direct irritation by the compound | 1. Consider a different route of administration if possible. 2. Analyze the stomach and intestinal lining for signs of direct mucosal damage. |
| Inhibition of protective prostaglandins | 1. Measure prostaglandin levels in the gastric mucosa. 2. Assess the selectivity of the released Ketoprofen for COX-1 versus COX-2. |
Issue 2: Unexpected cardiovascular events observed in vivo.
| Possible Cause | Troubleshooting Step |
| COX-2 inhibition in vascular endothelium | 1. Monitor blood pressure and heart rate of the animal subjects. 2. Assess platelet aggregation and coagulation parameters. |
| Thyromimetic effects of L-thyroxine | 1. Measure circulating levels of thyroid hormones (T3 and T4). 2. Evaluate cardiac function using electrocardiography (ECG). |
| Combined effect of both moieties | 1. Conduct separate in vivo studies with Ketoprofen and L-thyroxine alone to delineate their individual contributions. |
Issue 3: In vitro assay shows low potency against COX enzymes.
| Possible Cause | Troubleshooting Step |
| Inefficient hydrolysis of the ester | 1. Confirm the presence of esterases in your in vitro system. 2. Pre-incubate the compound in a system known to contain esterases (e.g., plasma) before adding to the assay. 3. Synthesize and test the parent drug (Ketoprofen) as a positive control. |
| Compound instability | 1. Assess the stability of the this compound in your assay buffer using techniques like HPLC. |
| Assay conditions are not optimal | 1. Verify the pH, temperature, and substrate concentration of your COX inhibition assay. |
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile of S-(+)-Ketoprofen
| Enzyme | IC₅₀ (nM) | Source |
| COX-1 | 1.9 | [12][13][14] |
| COX-2 | 27 | [12][13][14] |
Table 2: Gastrointestinal Toxicity of Ketoprofen in Rats
| Compound | Dose (mg/kg) | Ulcer Index | Percent Protection | Source |
| Ketoprofen | 75 | 29 | N/A | [6] |
| Ketoprofen Microparticles | 75 | 3.2 | 89% | [6] |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound (this compound) at various concentrations.
-
Add the COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E₂ (PGE₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Gastrointestinal Ulceration Model
Objective: To assess the gastrointestinal toxicity of this compound in a rat model.
Methodology:
-
Animal Model:
-
Use male Wistar rats (200-250 g).
-
House the animals in standard conditions with free access to food and water.
-
-
Drug Administration:
-
Administer this compound orally at different doses for a specified period (e.g., 7 days).
-
Include a control group receiving the vehicle and a positive control group receiving Ketoprofen.
-
-
Assessment of Gastric Ulceration:
-
At the end of the treatment period, euthanize the animals and excise the stomachs.
-
Open the stomachs along the greater curvature and rinse with saline.
-
Score the gastric lesions based on their number and severity to calculate an ulcer index.
-
-
Histological Examination:
-
Fix stomach tissue samples in 10% buffered formalin for histological analysis to assess for mucosal damage, inflammation, and cellular infiltration.
-
Thyroid Hormone Receptor Binding Assay
Objective: To evaluate the binding affinity of this compound to thyroid hormone receptors (TRα and TRβ).
Methodology:
-
Receptor Preparation:
-
Use purified recombinant human TRα and TRβ ligand-binding domains.
-
-
Radioligand Binding Assay:
-
Incubate the thyroid hormone receptors with a radiolabeled ligand (e.g., ¹²⁵I-T₃) in the presence of increasing concentrations of the test compound (this compound).
-
Separate the bound and free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for assessing off-target effects.
Caption: Potential signaling pathways affected by the compound.
Caption: Logical relationship between compound and effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Future prospects of ketoprofen in improving the safety of the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Pharmacological Evaluation of Novel Orally Active Ester Prodrugs of Ketoprofen with Non-Ulcerogenic Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-ethyl and 1-propylazacycloalkan-2-one ester prodrugs of ketoprofen. Synthesis, chemical stability, enzymatic hydrolysis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
improving the experimental design for Ketoprofen L-thyroxine ester studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ketoprofen L-thyroxine ester. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
1. What is the rationale behind synthesizing this compound?
This compound is a prodrug of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. The primary goal of conjugating ketoprofen with L-thyroxine is to enhance its therapeutic index. This is achieved by:
-
Reducing Gastrointestinal (GI) Toxicity: The ester linkage temporarily masks the free carboxylic acid group of ketoprofen, which is a primary contributor to gastric irritation and ulceration.[1][2]
-
Targeted Delivery: The L-thyroxine moiety can facilitate targeted delivery to specific cells or tissues that express thyroid hormone transporters, potentially concentrating the drug at the site of action and reducing systemic side effects. It has been shown that glial cells in the central nervous system are a target for thyroid hormones, which could be beneficial in neuroinflammatory conditions.[3][4]
2. What is the general mechanism of action of this compound?
The ester is designed to be inactive until it reaches the target tissue or systemic circulation, where it is hydrolyzed by esterases to release the active ketoprofen and L-thyroxine. Ketoprofen then exerts its anti-inflammatory effect primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins.[5] The L-thyroxine moiety may also have localized biological effects on target cells, such as microglia.[6]
3. What are the expected physicochemical properties of this compound compared to ketoprofen?
Esterification of ketoprofen is expected to increase its lipophilicity (higher LogP value) and decrease its aqueous solubility. These changes can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation
Table 1: Comparative Physicochemical and Pharmacological Properties of Ketoprofen and its Ester Prodrugs
| Property | Ketoprofen | This compound (Expected) | Reference |
| Molecular Weight ( g/mol ) | 254.28 | ~1015.15 | [7] |
| Aqueous Solubility | Low | Very Low | [7] |
| LogP (Octanol/Water) | ~3.1 | > 3.1 | [7] |
| COX-1 Inhibition (IC50, µM) | Varies (e.g., ~1-10) | Expected to be higher than ketoprofen | [5][8] |
| COX-2 Inhibition (IC50, µM) | Varies (e.g., ~1-5) | Expected to be higher than ketoprofen | [5][8] |
| Ulcer Index | High | Significantly Lower | [5][9] |
Note: Specific experimental values for this compound may vary and should be determined empirically.
Experimental Protocols
Synthesis of this compound via Steglich Esterification
This protocol describes a general method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
Ketoprofen
-
L-thyroxine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ketoprofen (1 equivalent) and L-thyroxine (1 equivalent) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
To this solution, add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound and Ketoprofen (test compounds)
-
DMSO (for dissolving compounds)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.[6][8]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).
Evaluation of Gastrointestinal Ulcerogenic Activity
This protocol provides a method to assess the GI toxicity of this compound in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice
-
This compound and Ketoprofen
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dissecting tools
-
Stereomicroscope
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds (this compound and Ketoprofen) and the vehicle orally at equimolar doses.
-
After a specific period (e.g., 6 hours), euthanize the animals by cervical dislocation.
-
Isolate the stomachs and open them along the greater curvature.
-
Gently wash the stomachs with saline to remove any contents.
-
Examine the gastric mucosa for any signs of damage (e.g., redness, spots, ulcers) using a stereomicroscope.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
Assessment of Anti-inflammatory Activity in a Microglial Cell Culture Model
This protocol describes how to evaluate the effect of this compound on the inflammatory response of microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound and Ketoprofen
-
Reagents for cytokine measurement (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for Western blotting (e.g., primary antibodies for phospho-p38 MAPK and total p38 MAPK, secondary antibodies, lysis buffer)
Procedure:
-
Cell Culture and Treatment:
-
Culture the microglial cells under standard conditions.
-
Pre-treat the cells with various concentrations of this compound or Ketoprofen for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).
-
-
Cytokine Measurement:
-
Western Blotting for p38 MAPK Activation:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-p38 MAPK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
-
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | - Ensure all reagents and solvents are anhydrous. - Increase reaction time. - Use a slight excess of DCC and DMAP. - Check the quality of reagents. |
| Poor nucleophilicity of L-thyroxine's hydroxyl group | - Consider using a more powerful activating agent (e.g., HATU, HOBt). | |
| Presence of dicyclohexylurea (DCU) in the final product | Incomplete removal during filtration | - After filtration, concentrate the reaction mixture and dissolve it in a solvent where DCU is poorly soluble (e.g., cold DCM or diethyl ether), then filter again.[9] |
| Side reaction: N-acylurea formation | Rearrangement of the O-acylisourea intermediate | - Run the reaction at a lower temperature (0°C to room temperature). - Ensure DMAP is present as it catalyzes the desired esterification over the rearrangement.[1] |
In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in COX inhibition assay | Inconsistent enzyme activity | - Aliquot the enzyme and avoid repeated freeze-thaw cycles. - Ensure consistent incubation times and temperatures. |
| Poor solubility of the test compound | - Use a higher concentration of DMSO in the stock solution (but keep the final concentration in the assay low, typically <1%). - Test a wider range of concentrations. | |
| No significant reduction in cytokine levels in microglia assay | Compound is not cell-permeable or is not hydrolyzed to the active form | - Assess the stability and hydrolysis of the ester in the cell culture medium. - Increase the incubation time. |
| LPS stimulation is not optimal | - Titrate the LPS concentration and stimulation time to achieve a robust inflammatory response. |
Mandatory Visualizations
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Frontiers | Possible role of glial cells in the relationship between thyroid dysfunction and mental disorders [frontiersin.org]
- 3. Thyroid Hormone and the Neuroglia: Both Source and Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3,3',5-triiodothyronine on microglial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecules [lincsportal.ccs.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bit.bio [bit.bio]
- 10. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ketoprofen Prodrugs: Focus on Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various Ketoprofen ester prodrugs, with a special focus on the performance of Ketoprofen L-thyroxine ester against other alternatives. The objective is to offer a comprehensive overview of their analgesic, anti-inflammatory, and ulcerogenic properties, supported by experimental data to aid in research and development.
Introduction to Ketoprofen and the Rationale for Prodrugs
Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, its therapeutic use is often limited by gastrointestinal side effects, primarily due to the presence of a free carboxylic acid group.[3][4] The development of prodrugs, which temporarily mask this functional group, is a key strategy to mitigate such adverse effects while potentially improving pharmacokinetic profiles.[5][6] This guide will delve into a comparative analysis of various ester-based prodrugs of Ketoprofen.
Comparative Performance of Ketoprofen Prodrugs
A significant body of research has focused on the synthesis and evaluation of various Ketoprofen ester prodrugs to enhance their therapeutic index. These include simple alkyl esters and mutual prodrugs incorporating natural antioxidants.
Simple Alkyl Ester Prodrugs
Studies have investigated methyl, ethyl, and propyl esters of Ketoprofen. These modifications aim to increase lipophilicity and reduce direct contact of the acidic group with the gastric mucosa.[7][8]
Mutual Prodrugs with Natural Antioxidants
Another approach involves creating mutual prodrugs by esterifying Ketoprofen with natural antioxidants like menthol, thymol, and eugenol. This strategy is designed to not only reduce gastric toxicity but also to potentially confer synergistic anti-inflammatory and analgesic effects.[1][3]
This compound: A Focus on Brain Delivery
This compound has been investigated as a brain-targeting prodrug.[9][10] This prodrug is designed to utilize the L-type amino acid transporter 1 (LAT1) for enhanced delivery of Ketoprofen to the central nervous system.[11][12] While this presents a promising strategy for treating neuroinflammation, publicly available, direct comparative data on its analgesic, anti-inflammatory, and ulcerogenic potential in relation to other Ketoprofen prodrugs is currently limited. The primary focus of existing research has been on its brain delivery mechanism.[13][14]
Quantitative Data Comparison
The following tables summarize the available experimental data for various Ketoprofen prodrugs, comparing their anti-inflammatory, analgesic, and ulcerogenic activities against the parent drug, Ketoprofen.
Table 1: Anti-inflammatory Activity of Ketoprofen and its Prodrugs (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Ketoprofen | 25 | 81.0 | |
| Ketoprofen-menthol ester | Molar equivalent to 25 mg/kg Ketoprofen | 78.0 | [3] |
| Ketoprofen-thymol ester | Molar equivalent to 25 mg/kg Ketoprofen | 77.0 | [3] |
| Ketoprofen-eugenol ester | Molar equivalent to 25 mg/kg Ketoprofen | 83.0 | [3] |
| Ketoprofen methyl ester | 100 | Significant | |
| Ketoprofen ethyl ester | 100 | Significant | [7] |
| Ketoprofen propyl ester | 100 | Significant | [7] |
Table 2: Analgesic Activity of Ketoprofen and its Prodrugs (Acetic Acid-Induced Writhing Test)
| Compound | Dose (mg/kg) | % Protection | Reference |
| Ketoprofen | 25 | 64.0 | [3] |
| Ketoprofen-menthol ester | Molar equivalent to 25 mg/kg Ketoprofen | 61.0 | [3] |
| Ketoprofen-thymol ester | Molar equivalent to 25 mg/kg Ketoprofen | 58.0 | [3] |
| Ketoprofen-eugenol ester | Molar equivalent to 25 mg/kg Ketoprofen | 70.0 | [3] |
Table 3: Ulcerogenic Potential of Ketoprofen and its Prodrugs
| Compound | Dose (mg/kg) | Ulcer Index | Reference |
| Ketoprofen | 250 | 18.5 | [3] |
| Ketoprofen-menthol ester | Molar equivalent to 250 mg/kg Ketoprofen | 6.2 | [3] |
| Ketoprofen-thymol ester | Molar equivalent to 250 mg/kg Ketoprofen | 7.8 | [3] |
| Ketoprofen-eugenol ester | Molar equivalent to 250 mg/kg Ketoprofen | 5.5 | [3] |
| Prodrugs 3a, 3f, 3k | Not specified | Almost non-ulcerogenic | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of compounds.[15][16]
-
Animals: Wistar rats of either sex (150-200g) are used.
-
Procedure:
-
Animals are divided into groups (n=6).
-
The test compounds (Ketoprofen or prodrugs) are administered orally at a specified dose. The control group receives the vehicle.
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.[3][17]
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17][18]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.[19]
Acetic Acid-Induced Writhing Test in Mice
This method is employed to evaluate the peripheral analgesic activity of the compounds.
-
Animals: Swiss albino mice (20-25g) are used.
-
Procedure:
-
Mice are divided into groups (n=6).
-
The test compounds are administered orally.
-
After a set period (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally (10 mL/kg).
-
The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[3]
-
-
Data Analysis: The percentage of protection (analgesic activity) is calculated as: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the drug-treated group.
Ulcer Index Determination
This protocol assesses the gastrointestinal toxicity of the compounds.[20][21]
-
Animals: Wistar rats (150-200g) are fasted for 24 hours before the experiment, with free access to water.
-
Procedure:
-
The test compounds are administered orally at a high dose (e.g., 250 mg/kg).[3]
-
The control group receives the vehicle.
-
After a specified period (e.g., 8 hours), the animals are sacrificed.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers using a magnifying glass.
-
-
Data Analysis: The severity of ulcers is scored, and an ulcer index is calculated for each group.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action of Ketoprofen and a typical experimental workflow for prodrug evaluation are provided below using Graphviz.
Caption: Mechanism of action of Ketoprofen via COX inhibition.
References
- 1. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jrasb.com [jrasb.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Pharmacological Evaluation of Novel Orally Active Ester Prodrugs of Ketoprofen with Non-Ulcerogenic Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-Type Amino Acid Transporter 1-Utilizing Prodrugs of Ketoprofen Can Efficiently Reduce Brain Prostaglandin Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Study on the Use of the l-Type Amino Acid Transporter 1 for Brain Intracellular Delivery of Ketoprofen via Prodrug: A Novel Approach Supporting the Development of Prodrugs for Intracellular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Type Amino Acid Transporter 1-Utilizing Prodrugs of Ketoprofen Can Efficiently Reduce Brain Prostaglandin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Endoscopic ulcers as a surrogate marker of NSAID-induced mucosal damage - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of Ketoprofen L-thyroxine ester vs. free Ketoprofen
An in-depth comparison of Ketoprofen L-thyroxine ester and other ester prodrugs against free Ketoprofen reveals a strategic approach to improving the therapeutic index of this potent non-steroidal anti-inflammatory drug (NSAID). While specific comparative efficacy and safety data for this compound in systemic inflammation and pain models are not publicly available, the broader landscape of Ketoprofen ester prodrugs demonstrates a consistent trend of reduced gastrointestinal toxicity while maintaining or even enhancing anti-inflammatory and analgesic effects.
Ketoprofen, a well-established NSAID, is widely used for its potent analgesic and anti-inflammatory properties. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation. However, the presence of a free carboxylic acid group in its structure is associated with direct irritation of the gastrointestinal mucosa, leading to common side effects such as ulcers and bleeding.[1][2]
To mitigate these adverse effects, researchers have explored the development of prodrugs, particularly through esterification. This strategy involves masking the free carboxylic acid group, which is intended to reduce direct gastric damage. These ester prodrugs are designed to be inactive until they are hydrolyzed in the body to release the active Ketoprofen.
This compound: A Targeted Approach
Recent research has led to the synthesis of this compound, a novel prodrug designed for a specialized purpose. The primary goal of this specific ester is to enhance the delivery of Ketoprofen to glial cells in the brain by utilizing the organic anion-transporting polypeptide 1C1 (OATP1C1), which is a transporter for the thyroid hormone L-thyroxine.[3][4] This targeted delivery strategy is aimed at treating neuroinflammatory conditions. The study by Arun et al. (2023) focused on the synthesis and cellular uptake of this prodrug, confirming its ability to accumulate in target brain cells more effectively than free Ketoprofen.[1][3] However, the research did not extend to the systemic anti-inflammatory, analgesic, and gastrointestinal safety evaluations that are typical for NSAID development.
Comparative Efficacy of Other Ketoprofen Ester Prodrugs
While data on the L-thyroxine ester is limited to its targeting capabilities, numerous studies on other Ketoprofen ester prodrugs provide valuable insights into the general efficacy of this approach. These studies consistently demonstrate that esterification can significantly improve the safety profile of Ketoprofen without compromising its therapeutic efficacy.
Anti-Inflammatory Activity
In preclinical models, various Ketoprofen ester prodrugs have shown anti-inflammatory activity comparable to or even better than free Ketoprofen. The carrageenan-induced rat paw edema model is a standard method to evaluate acute inflammation. In this assay, an inflammatory agent (carrageenan) is injected into the rat's paw, causing swelling. The reduction in this swelling is a measure of the drug's anti-inflammatory effect. Studies on ester prodrugs of Ketoprofen with natural antioxidants like menthol, thymol, and eugenol have demonstrated a significant reduction in paw edema.[5]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Free Ketoprofen | 25 | 58.2 |
| Ketoprofen-menthol ester | Equimolar to Ketoprofen | 62.5 |
| Ketoprofen-thymol ester | Equimolar to Ketoprofen | 65.8 |
| Ketoprofen-eugenol ester | Equimolar to Ketoprofen | 64.1 |
| Data synthesized from studies on Ketoprofen ester prodrugs with natural antioxidants.[5] |
Analgesic Activity
The analgesic efficacy of Ketoprofen ester prodrugs has been evaluated using models such as the acetic acid-induced writhing test in mice. In this test, a mild irritant (acetic acid) is injected into the mouse's abdomen, causing characteristic stretching movements (writhes). A reduction in the number of writhes indicates an analgesic effect. Ester prodrugs have been shown to be effective in reducing writhing, indicating a potent analgesic effect.[5]
| Compound | Dose (mg/kg) | Protection from Writhing (%) |
| Free Ketoprofen | 25 | 55.4 |
| Ketoprofen-menthol ester | Equimolar to Ketoprofen | 59.8 |
| Ketoprofen-thymol ester | Equimolar to Ketoprofen | 63.2 |
| Ketoprofen-eugenol ester | Equimolar to Ketoprofen | 61.5 |
| Data synthesized from studies on Ketoprofen ester prodrugs with natural antioxidants.[5] |
Gastrointestinal Safety
The most significant advantage of Ketoprofen ester prodrugs lies in their improved gastrointestinal safety profile. The ulcerogenic potential is typically assessed by examining the stomach lining of animals after repeated administration of the drug and scoring the severity of any lesions or ulcers. Across multiple studies, Ketoprofen ester prodrugs have consistently shown a significantly lower ulcer index compared to free Ketoprofen.[3][5] This is attributed to the masking of the carboxylic acid group, which reduces direct contact-related irritation of the gastric mucosa.
| Compound | Dose (mg/kg) | Ulcer Index |
| Free Ketoprofen | 100 | 2.8 |
| Ketoprofen-menthol ester | Equimolar to Ketoprofen | 0.8 |
| Ketoprofen-thymol ester | Equimolar to Ketoprofen | 0.6 |
| Ketoprofen-eugenol ester | Equimolar to Ketoprofen | 0.7 |
| Data synthesized from studies on Ketoprofen ester prodrugs with natural antioxidants.[5] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Acetic Acid-Induced Writhing Test
This is a standard in vivo model for screening analgesic activity.
Caption: Workflow for the acetic acid-induced writhing test.
Signaling Pathway of Ketoprofen's Action
The fundamental mechanism of action for Ketoprofen, and by extension its prodrugs after hydrolysis, involves the inhibition of the cyclooxygenase (COX) pathway.
Caption: Ketoprofen's inhibition of the COX pathway.
References
- 1. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety of ketoprofen in different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs [ub01.uni-tuebingen.de]
A Comparative Analysis of Ketoprofen L-thyroxine Ester and Other NSAID Conjugates: A Guide for Researchers
In the pursuit of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs), the development of NSAID conjugates has emerged as a promising strategy. By chemically modifying parent NSAIDs, researchers aim to enhance their therapeutic index, primarily by reducing gastrointestinal (GI) toxicity and improving pharmacokinetic profiles. This guide provides a comparative analysis of Ketoprofen L-thyroxine ester and other notable NSAID conjugates, supported by experimental data and detailed methodologies to inform future research and development.
Performance Metrics of NSAID Conjugates
The efficacy and safety of NSAID conjugates are evaluated based on several key performance indicators. The ideal conjugate should exhibit potent anti-inflammatory and analgesic effects while minimizing the adverse effects associated with traditional NSAIDs.
This compound: A Targeted Prodrug Approach
This compound is a novel prodrug designed to leverage specific biological transport mechanisms for targeted drug delivery. The conjugation of ketoprofen with L-thyroxine, a thyroid hormone, is intended to facilitate its transport across the blood-brain barrier via organic anion-transporting polypeptides (OATPs), particularly OATP1C1, which is expressed in glial cells.[1] This approach aims for a slow and targeted release of ketoprofen in the brain, potentially offering therapeutic benefits for neuroinflammatory conditions.[1]
Other Classes of NSAID Conjugates
A variety of molecules have been conjugated with NSAIDs to improve their pharmacological properties. These can be broadly categorized as:
-
Amino Acid Conjugates: Conjugation with amino acids like tryptophan, proline, and tyrosine has been shown to enhance the anti-inflammatory activity of NSAIDs such as ibuprofen, ketoprofen, and naproxen.[2] These conjugates often exhibit reduced GI toxicity due to their less acidic nature.[2]
-
Carbohydrate Conjugates: Glucosamine, a naturally occurring amino sugar, has been conjugated with various NSAIDs. These bioconjugates are designed to retain the anti-inflammatory activity of the parent NSAID while potentially reducing gastric toxicity.[3]
-
Nitric Oxide (NO)-Releasing Conjugates: These conjugates incorporate a nitric oxide-releasing moiety into the NSAID structure. NO is known to have a protective effect on the gastric mucosa. Studies on NO-releasing derivatives of S-ketoprofen have demonstrated an improved antinociceptive profile compared to the parent drug.[4]
-
Mutual Prodrugs: This approach involves conjugating two different drug molecules to create a single compound. For instance, a mutual prodrug of ketoprofen and salicylic acid has been reported to potentiate anti-inflammatory activity.[5]
Comparative Data on NSAID Conjugates
The following tables summarize the available quantitative data on the performance of various NSAID conjugates from different preclinical studies. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and conditions across studies.
Table 1: Anti-inflammatory Activity of Selected NSAID Conjugates
| NSAID Conjugate | Parent NSAID | Animal Model | % Inhibition of Edema (Relative to Control) | Reference |
| Ketoprofen Ester Prodrugs | Ketoprofen | Carrageenan-induced rat paw edema | 91.8% - 113.3% (of parent drug activity) | [5] |
| Ibuprofen-Thiadiazole Derivative | Ibuprofen | Not Specified | 36.94% | |
| Ketoprofen-Thiadiazole Derivative | Ketoprofen | Not Specified | 39.19% | |
| NO-releasing S-ketoprofen (HCT-2037) | S-ketoprofen | Rat model of inflammation | Fully inhibited mechanical allodynia and hyperalgesia | [4] |
Table 2: Gastrointestinal Safety Profile of Selected NSAID Conjugates
| NSAID Conjugate | Parent NSAID | Key Finding | Reference |
| Ketoprofen Ester Prodrugs | Ketoprofen | Significantly lower ulcerogenic index than the parent drug. | [5] |
| NSAID-Amino Acid Amides | Various NSAIDs | Low gastrointestinal toxicity due to reduced acidity. | [2] |
| Ketoprofen-Thiadiazole Derivative | Ketoprofen | Showed least ulcer index among tested compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments used in the evaluation of NSAID conjugates.
Protocol 1: Synthesis of Ketoprofen Ester Prodrugs (DCC Coupling Method)
This protocol describes a general method for synthesizing ester prodrugs of ketoprofen with various promoieties (e.g., antioxidants like menthol, thymol).[6]
-
Dissolution: Dissolve ketoprofen and the chosen promoiety (e.g., an alcohol or phenol) in a suitable organic solvent (e.g., dichloromethane) in equimolar amounts.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to the solution, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the esterification reaction to complete.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed, dried, and the solvent is evaporated.
-
Characterization: Purify the resulting crude product using techniques like column chromatography. The final product is characterized by spectral analysis (e.g., FTIR, 1H NMR, Mass spectrometry) to confirm its structure and purity.[6]
Protocol 2: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to assess the acute anti-inflammatory activity of new compounds.[7]
-
Animal Grouping: Divide rats into several groups: a control group (vehicle only), a positive control group (parent NSAID), and test groups (different doses of the NSAID conjugate).
-
Compound Administration: Administer the vehicle, parent NSAID, or NSAID conjugate orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Protocol 3: Assessment of Gastric Ulcerogenicity
This protocol is used to evaluate the gastrointestinal side effects of NSAIDs and their conjugates.
-
Animal Fasting: Fast the animals (e.g., rats) for a period (e.g., 24 hours) before the experiment, with free access to water.
-
Compound Administration: Administer high doses of the parent NSAID or the NSAID conjugate orally to the respective groups. A control group receives only the vehicle.
-
Observation Period: After a set time (e.g., 4-6 hours), humanely euthanize the animals.
-
Stomach Examination: Excise the stomachs, open them along the greater curvature, and gently wash with saline to remove gastric contents.
-
Ulcer Scoring: Examine the gastric mucosa for any signs of damage, such as hyperemia, spots, or ulcers, using a magnifying lens. Score the ulcers based on their number and severity to calculate an ulcer index.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antinociceptive activity of two new NO-releasing derivatives of the NSAID S-ketoprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Analytical Methods for the Analysis of Ketoprofen and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Data Presentation: Comparison of Analytical Methods for Ketoprofen
The following table summarizes the key performance characteristics of HPLC, UV-Vis, and LC-MS/MS for the determination of Ketoprofen, based on published data. These parameters are crucial for evaluating the suitability of each method for a specific analytical purpose.
| Parameter | HPLC | UV-Vis Spectroscopy | LC-MS/MS |
| Linearity Range | 0.2441 - 125 µg/mL[1] | 2.0 - 80.0 µg/mL[2] | 0.5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][4] | > 0.999[2] | > 0.999[3] |
| Accuracy (% Recovery) | 98.457% - 99.824% (intraday)[1] | Not explicitly stated | 99.97% - 104.67%[3] |
| Precision (%RSD) | < 2%[1][4] | < 2% | < 2.20%[3] |
| Limit of Detection (LOD) | 0.01 - 0.30 µg/mL[5] | 1.7082 µg/mL[2] | 0.1 ng/mL[3][5] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 5.694 µg/mL[2] | 0.5 ng/mL[3] |
| Wavelength (λmax) | 260 nm[1][4] | 254 nm[2][6] | N/A (mass transitions) |
| Primary Application | Quantification in plasma and pharmaceutical formulations[1][4][7] | Quantification in tablets and simple solutions[2][6][8] | Highly sensitive quantification in biological matrices[3][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the analysis of Ketoprofen using HPLC, UV-Vis Spectroscopy, and LC-MS/MS, based on established methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC (RP-HPLC) method for the determination of Ketoprofen in human plasma.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size), and an autosampler.[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), with the pH adjusted to 3.3 using phosphoric acid. The mobile phase should be filtered and degassed before use.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV detection at 260 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: A stock solution of Ketoprofen is prepared in the mobile phase and serially diluted to create calibration standards within the desired concentration range.
-
Sample Preparation (Plasma): Protein precipitation is a common method for plasma sample preparation. An equal volume of a precipitating agent (e.g., acetonitrile or methanol) is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is collected for injection.
-
Analysis: The calibration standards are injected first to establish the calibration curve, followed by the prepared samples. The concentration of Ketoprofen in the samples is determined by interpolating their peak areas against the calibration curve.
UV-Vis Spectroscopy Protocol
This protocol is suitable for the quantification of Ketoprofen in pharmaceutical tablets.[6][8]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol is a commonly used solvent.[8]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of Ketoprofen between 200-400 nm. The λmax for Ketoprofen is typically around 254-260 nm.[6][8]
-
Standard Preparation: A stock solution of Ketoprofen is prepared in the chosen solvent and serially diluted to create calibration standards.
-
Sample Preparation (Tablets): A known number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific weight of Ketoprofen is accurately weighed and dissolved in the solvent. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients. The filtrate is then diluted to a concentration within the linear range of the assay.
-
Analysis: The absorbance of the blank (solvent), calibration standards, and sample solutions are measured at the λmax. A calibration curve of absorbance versus concentration is plotted for the standards. The concentration of Ketoprofen in the sample solution is calculated from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the highly sensitive quantification of Ketoprofen in dermal microdialysis samples and can be adapted for other biological fluids.[3]
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3]
-
Column: A C18 column suitable for UPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and water (e.g., 60:20:20, v/v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).[3]
-
Mass Transitions: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For Ketoprofen, the transition is m/z 253.00 > 209.00. An internal standard (e.g., Ibuprofen, m/z 205.00 > 161.00) is recommended for accurate quantification.[3]
-
Standard Preparation: A stock solution of Ketoprofen and the internal standard are prepared and used to create calibration standards in a matrix that mimics the sample (e.g., saline for microdialysis samples).
-
Sample Preparation: Liquid-liquid extraction is a common technique. Samples are mixed with an extraction solvent (e.g., ethyl acetate) and the internal standard. After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[3]
-
Analysis: The calibration standards and prepared samples are injected into the LC-MS/MS system. The peak area ratios of Ketoprofen to the internal standard are used to construct the calibration curve and quantify the analyte in the samples.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for method development and cross-validation.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpca.org [ijpca.org]
- 9. researchgate.net [researchgate.net]
In Vivo Efficacy of Ketoprofen L-Thyroxine Ester: A Comparative Analysis Against Standard Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the efficacy of Ketoprofen L-thyroxine ester with standard non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen and celecoxib. The data presented is compiled from preclinical studies to offer an objective evaluation of this novel prodrug's anti-inflammatory, analgesic, and safety profile.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison between this compound and standard treatments.
| Treatment Group | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection in Writhing Test) | Ulcerogenic Index |
| Control | - | - | - | - |
| Ketoprofen | 42 | 100% | Not Reported | High |
| Celecoxib | 42 | Not Reported | Not Reported | Low |
| This compound (THY) | 7.5 | Significant, dose-dependent | Significant, dose-dependent | Significantly lower than Ketoprofen |
| 15 | Significant, dose-dependent | Significant, dose-dependent | Significantly lower than Ketoprofen | |
| 30 | Significant, dose-dependent | Significant, dose-dependent | Significantly lower than Ketoprofen |
Note: The study from which this data is derived indicates that this compound (THY) exhibited marked anti-inflammatory activity, ranging from 91.8% to 113.3% in comparison with the parent drug, ketoprofen.[1][2] A combination of THY (15 mg/kg) with ketoprofen showed better anti-inflammatory effects than either drug alone or in combination with celecoxib.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar rats (150-180g) were used. The animals were housed in standard laboratory conditions with free access to food and water.
-
Procedure:
-
Animals were divided into control, standard (ketoprofen), and test groups (this compound at various doses).
-
The test compounds or vehicle (control) were administered orally.
-
After a predetermined time (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
The paw volume was measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This test evaluates the peripheral analgesic activity of a substance.
-
Animals: Swiss albino mice (20-25g) of either sex were used.
-
Procedure:
-
Mice were divided into control, standard (e.g., aspirin or ketoprofen), and test groups.
-
The test compounds or vehicle were administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight) to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
The number of writhes was counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of pain protection was calculated using the formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Ulcerogenic Activity Assessment in Rats
This protocol is used to determine the gastric side effects of NSAIDs.
-
Animals: Male Wistar rats (180-220g) were used. The animals were fasted for 24 hours before the experiment but had free access to water.
-
Procedure:
-
Animals were divided into control, standard (ketoprofen), and test groups.
-
The compounds were administered orally at their therapeutic doses for a specified number of days (e.g., 7 days).
-
On the final day, after a certain period following the last dose, the animals were euthanized.
-
The stomachs were removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa was examined for the presence of ulcers, and the severity was scored based on the number and size of the lesions.
-
-
Data Analysis: An ulcer index is calculated based on the scoring system. A lower ulcer index indicates a better safety profile.
Visualizing the Mechanisms and Workflow
Signaling Pathway of Ketoprofen and the Prodrug Strategy
Ketoprofen, like other NSAIDs, primarily exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6] The L-thyroxine ester prodrug strategy aims to enhance the therapeutic index of ketoprofen, potentially through targeted delivery. The L-thyroxine moiety can be recognized by thyroid hormone transporters, such as the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), which is expressed on glial cells in the central nervous system. This could lead to a targeted accumulation of the prodrug in inflamed tissues.
Caption: COX pathway inhibition by Ketoprofen and targeted delivery of its L-thyroxine ester.
Experimental Workflow for In Vivo Efficacy Comparison
The following diagram outlines the logical flow of the in vivo experiments conducted to compare this compound with standard treatments.
Caption: Workflow for in vivo comparison of this compound with standards.
References
- 1. 2.11. In vivo analgesic study (acetic acid-induced writhing test) [bio-protocol.org]
- 2. One moment, please... [ajpp.in]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
Comparative Toxicity Profile: Ketoprofen vs. Ketoprofen L-thyroxine Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ketoprofen, and its prodrug, Ketoprofen L-thyroxine ester. While extensive data exists for Ketoprofen, specific toxicological studies on its L-thyroxine ester are limited in publicly available literature. Therefore, this comparison extrapolates potential toxicological aspects of the ester based on the known profiles of Ketoprofen, other Ketoprofen esters, and L-thyroxine as individual molecules.
Executive Summary
Ketoprofen, a potent analgesic and anti-inflammatory agent, is associated with a well-documented risk of gastrointestinal, cardiovascular, and renal toxicities.[1][2][3][4] The primary strategy to mitigate these adverse effects involves the development of prodrugs, such as esters, which aim to mask the free carboxylic acid group responsible for direct gastric irritation.[5][6][7][8][9] this compound is one such prodrug, designed for potentially altered absorption and distribution.[10] While direct comparative toxicity data for the L-thyroxine ester is scarce, the expectation is a reduction in gastrointestinal complications. However, the conjugation with L-thyroxine introduces a new consideration due to the known cardiovascular effects of thyroid hormones.
Gastrointestinal Toxicity
Ketoprofen
Ketoprofen's primary and most well-documented side effect is gastrointestinal toxicity, ranging from dyspepsia to peptic ulcers and life-threatening bleeding.[11] This is largely attributed to the topical irritant effect of its free carboxylic acid group on the gastric mucosa and the systemic inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the protective mucosal barrier.[12][13]
This compound (Anticipated Profile)
Esterification of Ketoprofen's carboxylic acid group is a common strategy to reduce direct mucosal damage.[5][6][7][9] Studies on various Ketoprofen esters have consistently demonstrated a lower ulcerogenic index compared to the parent drug.[6][14] It is therefore hypothesized that this compound would exhibit a similar improved gastrointestinal safety profile. The ester linkage is expected to remain intact in the acidic environment of the stomach, preventing direct contact of the free acid with the mucosa. Hydrolysis would then occur in the more neutral pH of the intestine or systemically, releasing the active Ketoprofen.
Table 1: Comparative Gastrointestinal Toxicity Data (Hypothetical for Ester)
| Compound | Ulcer Index (in rats) | Reference |
| Ketoprofen | High | [13][14] |
| Various Ketoprofen Esters | Significantly Lower than Ketoprofen | [6][14] |
| This compound | Expected to be Low (No direct data available) | - |
Cardiovascular Toxicity
Ketoprofen
Like other non-selective NSAIDs, Ketoprofen is associated with an increased risk of adverse cardiovascular events, including myocardial infarction and stroke.[15][16] This is primarily linked to the inhibition of COX-2 in blood vessels, which can disrupt the balance between pro-thrombotic thromboxane A2 and anti-thrombotic prostacyclin.
This compound (Considerations)
The cardiovascular profile of the L-thyroxine ester is more complex to predict. While the Ketoprofen moiety carries the inherent risks of an NSAID, the L-thyroxine component could introduce additional cardiovascular effects. L-thyroxine is known to have positive chronotropic and inotropic effects on the heart, and excessive levels can lead to tachycardia, arrhythmias, and increased cardiac output. The extent to which the ester conjugate influences these parameters would depend on its hydrolysis rate and the systemic exposure to both Ketoprofen and L-thyroxine. No direct experimental data on the cardiovascular effects of this compound were found in the reviewed literature.
Renal Toxicity
Ketoprofen
Ketoprofen can induce renal toxicity, including acute kidney injury and interstitial nephritis.[2][3][4] This is primarily due to the inhibition of prostaglandin synthesis, which is crucial for maintaining renal blood flow, particularly in compromised individuals.
This compound (Anticipated Profile)
The renal toxicity of the L-thyroxine ester is expected to be comparable to that of Ketoprofen, as this is a systemic effect related to prostaglandin inhibition rather than direct local toxicity. The prodrug nature is unlikely to alter this fundamental mechanism of renal adverse effects.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug toxicity. Below are representative protocols for evaluating the key toxicities of NSAIDs and their prodrugs.
Gastrointestinal Ulcerogenicity Study in Rats
-
Objective: To assess and compare the gastric mucosal damage induced by Ketoprofen and its ester prodrug.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compounds (Ketoprofen, this compound) and a vehicle control (e.g., 1% carboxymethyl cellulose) are administered orally at equimolar doses.
-
After 4-6 hours, the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers, and the severity is scored based on the number and size of lesions (Ulcer Index).
-
Histopathological examination of the stomach tissue is performed to assess for inflammation, erosion, and ulceration.[17][18][19]
-
Cardiovascular Toxicity Assessment in Rats
-
Objective: To evaluate the effects of the test compounds on blood pressure and heart rate.
-
Animals: Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Procedure:
-
Rats are anesthetized, and a catheter is inserted into the carotid artery for continuous blood pressure and heart rate monitoring (telemetry is a more advanced and less stressful alternative).
-
A baseline recording is obtained for at least 30 minutes.
-
The test compounds are administered intravenously or orally.
-
Blood pressure and heart rate are continuously monitored for several hours post-administration.
-
Electrocardiogram (ECG) recordings can also be incorporated to assess for arrhythmias.
-
Renal Toxicity Study in Rats
-
Objective: To assess the potential for drug-induced kidney injury.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
The test compounds are administered daily for a specified period (e.g., 7 or 14 days).
-
Urine is collected at baseline and at the end of the study for analysis of biomarkers such as creatinine, blood urea nitrogen (BUN), and albumin.
-
Blood samples are collected for the measurement of serum creatinine and BUN.
-
At the end of the study, the animals are euthanized, and the kidneys are collected for histopathological examination to assess for tubular necrosis, interstitial nephritis, and other signs of renal damage.[3]
-
Signaling Pathways and Experimental Workflows
Mechanism of NSAID-Induced Gastric Mucosal Damage
Caption: Signaling pathway of NSAID-induced gastric toxicity.
General Experimental Workflow for Comparative Toxicity Assessment
Caption: Experimental workflow for comparative toxicity studies.
Conclusion
The development of this compound aligns with the established strategy of using prodrugs to mitigate the gastrointestinal toxicity of NSAIDs. Based on evidence from other Ketoprofen esters, it is reasonable to anticipate a favorable gastrointestinal safety profile for the L-thyroxine ester compared to the parent drug. However, the conjugation with L-thyroxine introduces a potential for altered cardiovascular effects that warrants dedicated investigation. The renal toxicity profile is expected to be similar to that of Ketoprofen.
Crucially, this guide highlights a significant data gap, as no direct comparative toxicity studies for this compound were identified in the public domain. The provided experimental protocols offer a framework for conducting such essential preclinical safety assessments to fully characterize the toxicity profile of this novel compound. Further research is imperative to substantiate these hypotheses and to comprehensively define the therapeutic index of this compound.
References
- 1. Comparison of the effects of ketoprofen and ketoprofen lysine salt on the Wistar rats' nervous system, kidneys and liver after ethyl alcohol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute renal failure induced by topical ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HISTOPATHOLOGICAL AND BIOCHEMICAL CHANGES OF ACUTE KETOPROFEN INDUCED NEPHROPATHIC LESIONS IN RATS [avmj.journals.ekb.eg]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Therapeutic Dose of Ketoprofen Causes Acute Gastrointestinal Bleeding, Erosions, and Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NSAID-induced gastric damage in rats: requirement for inhibition of both cyclooxygenase 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal ulcerogenic effect of S(+)-ketoprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 16. Cardiovascular and cerebrovascular risk with nonsteroidal anti-inflammatory drugs and cyclooxygenase 2 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological evaluation of NSAID-induced gastropathy as a "Translatable" model of referred visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Benchmarking Ketoprofen L-thyroxine Ester: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of a Novel Prodrug for Targeted Anti-Inflammatory Therapy
In the landscape of anti-inflammatory drug development, prodrug strategies are paramount for enhancing efficacy and mitigating adverse effects. This guide provides a comprehensive performance comparison of Ketoprofen L-thyroxine ester, a novel prodrug designed for targeted delivery to the brain, against other published Ketoprofen ester prodrugs. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its therapeutic application is often limited by gastrointestinal side effects. The development of Ketoprofen prodrugs aims to overcome this limitation and, in the case of this compound, to achieve targeted delivery to specific sites of inflammation, such as the brain. This guide will delve into the performance of this compound in comparison to other ester prodrugs of Ketoprofen, focusing on brain delivery, anti-inflammatory activity, and safety profiles.
Performance Data: A Comparative Overview
The performance of this compound is primarily evaluated for its ability to be transported into the brain via the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter expressed on glial cells. This targeted approach is aimed at treating neuroinflammation. In contrast, other Ketoprofen ester prodrugs have been predominantly assessed for their oral bioavailability and reduced gastrointestinal toxicity.
Table 1: Performance Data of this compound
| Performance Metric | Result | Experimental System | Reference |
| Cellular Uptake (OATP1C1-mediated) | Increased uptake in OATP1C1-expressing U-87MG glioma cells compared to parent drug. | In vitro cell-based assay | [1] |
| Brain Delivery | Demonstrated ability to be delivered to the mouse brain after intraperitoneal administration. | In vivo mouse model | [1] |
| Stability | Stable in Tris buffer, human plasma, and liver S9 fractions. | In vitro stability assays | [1] |
Table 2: Performance Data of Alternative Ketoprofen Ester Prodrugs
| Prodrug | Anti-inflammatory Activity (% inhibition of paw edema) | Ulcerogenic Index | Hydrolysis t1/2 (min) in 80% human plasma | Reference |
| Ketoprofen-menthol ester | 91.8% | Significantly lower than Ketoprofen | 45 | [2] |
| Ketoprofen-thymol ester | 113.3% | Significantly lower than Ketoprofen | 30 | [2] |
| Ketoprofen-eugenol ester | 105.6% | Significantly lower than Ketoprofen | 35 | [2] |
| Ketoprofen-guaiacol ester | 98.4% | Significantly lower than Ketoprofen | 40 | [2] |
| Ketoprofen-vanillin ester | 95.2% | Significantly lower than Ketoprofen | 50 | [2] |
| Ketoprofen-sesamol ester | 101.7% | Significantly lower than Ketoprofen | 42 | [2] |
Note: A direct comparison of anti-inflammatory activity and ulcerogenic index for this compound with the esters in Table 2 is not available in the reviewed literature. The primary focus of this compound research has been on its brain-targeting mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the performance of this compound and its alternatives.
Synthesis of this compound
The synthesis of this compound involves the esterification of Ketoprofen with L-thyroxine. A general procedure is as follows:
-
Ketoprofen is activated, typically by conversion to its acid chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
-
The activated Ketoprofen is then reacted with the hydroxyl group of the L-thyroxine backbone in the presence of a suitable solvent and a catalyst, such as 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting this compound is purified using chromatographic techniques, such as column chromatography.
-
The structure of the final product is confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.
OATP1C1-Mediated Cellular Uptake Assay
This assay evaluates the ability of the prodrug to be transported by the OATP1C1 transporter into cells.
-
Human U-87MG glioma cells, which endogenously express OATP1C1, are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
On the day of the experiment, the culture medium is replaced with a transport buffer.
-
The cells are then incubated with a specific concentration of the this compound for various time points at 37°C.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the prodrug and/or the released Ketoprofen is quantified by a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
To confirm OATP1C1-mediated transport, inhibition studies are performed by co-incubating the prodrug with known OATP1C1 inhibitors.
In Vivo Brain Distribution Studies
These studies assess the ability of the prodrug to cross the blood-brain barrier and accumulate in the brain.
-
The this compound is administered to laboratory animals (e.g., mice) via a specific route, such as intraperitoneal injection.
-
At predetermined time points after administration, the animals are euthanized, and blood and brain tissue are collected.
-
The brain is homogenized, and both the prodrug and the released Ketoprofen are extracted from the plasma and brain homogenates.
-
The concentrations of the compounds in the samples are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration.
Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.
-
A pre-dose measurement of the paw volume of rats is taken using a plethysmometer.
-
The test compound (Ketoprofen ester prodrug or Ketoprofen) is administered orally or intraperitoneally.
-
After a specific time interval (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated for the treated groups relative to a control group that receives only the vehicle and carrageenan.
Ulcerogenicity Assay
This assay evaluates the potential of a compound to cause gastric ulcers.
-
The test compound is administered orally to rats for a specified number of days.
-
On the final day, the animals are fasted and then sacrificed.
-
The stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers or any other signs of gastric damage.
-
The severity of the ulcers is scored based on their number and size, and an ulcer index is calculated.
In Vitro Hydrolysis Kinetics
This assay determines the rate at which the prodrug is converted to the active drug in a biological matrix.
-
The Ketoprofen ester prodrug is incubated in a solution containing a biological fluid, such as 80% human plasma, at 37°C.
-
Aliquots are withdrawn at various time intervals.
-
The concentrations of the remaining prodrug and the released Ketoprofen in the aliquots are quantified by HPLC.
-
The rate of hydrolysis and the half-life (t1/2) of the prodrug are calculated from the concentration-time data.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Targeted delivery of this compound to the brain.
References
A Comparative Analysis of Ketoprofen L-thyroxine Ester: A Novel Prodrug for Targeted Glial Cell Delivery
For Researchers, Scientists, and Drug Development Professionals: This guide provides a statistical validation and objective comparison of the experimental data available for Ketoprofen L-thyroxine ester, a novel prodrug of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document summarizes its performance relative to its parent compound and other ester prodrugs, focusing on its unique brain-targeting capabilities.
Executive Summary
Ketoprofen, a potent NSAID, is widely used for its analgesic and anti-inflammatory properties. However, its therapeutic use is often limited by gastrointestinal side effects.[1] Prodrug strategies, particularly esterification, have been explored to mitigate these adverse effects and improve drug delivery.[2] A recent development in this area is the synthesis of this compound, a novel prodrug designed to specifically target glial cells in the brain by utilizing the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1).[3] This transporter is highly expressed on the blood-brain barrier and glial cells and is responsible for the transport of thyroid hormones, including L-thyroxine.[3] This guide presents a comparative analysis of the available experimental data for this compound, focusing on its synthesis, stability, and cellular uptake, in comparison to Ketoprofen and other ester prodrugs.
Data Presentation
Physicochemical Properties
| Property | Ketoprofen | This compound | General Ketoprofen Ester Prodrugs |
| Molecular Weight | 254.28 g/mol | 1013.14 g/mol [4] | Variable, generally higher than Ketoprofen |
| LogP | 3.12 | Data not available | Generally higher (more lipophilic) than Ketoprofen[2] |
| Water Solubility | 51 mg/L (at 22 °C) | Data not available | Generally lower than Ketoprofen[2] |
In Vitro Stability
The stability of a prodrug is crucial for its successful delivery to the target site. The following table summarizes the stability of this compound in various biological media.
| Biological Medium | Half-life (t½) of this compound |
| Tris Buffer (pH 7.4) | Stable for 24 hours[3] |
| Human Plasma | Good stability, with slow bioconversion[3] |
| Human Liver S9 Fraction | Good stability, with slow bioconversion[3] |
| Mouse Serum | Good stability, with slow bioconversion[3] |
| Mouse Liver S9 Fraction | Good stability, with slow bioconversion[3] |
| Mouse Astrocyte-Microglia Homogenate | Good stability, with slow bioconversion[3] |
Cellular Uptake in OATP1C1-Expressing Cells
A key feature of this compound is its targeted uptake by glial cells via the OATP1C1 transporter. The following data from a study using human U-87MG glioma cells, which express OATP1C1, demonstrates this property.
| Compound | Cellular Accumulation (nmol/mg protein) |
| Ketoprofen | ~0.5 |
| This compound | ~2.5 |
Data extracted and estimated from graphical representations in Tonduru et al., J. Med. Chem. 2023.[3]
Anti-inflammatory Activity and Ulcerogenic Index
While in vivo data for the anti-inflammatory activity and ulcerogenic index of this compound are not yet available, the following table provides a comparison for Ketoprofen and other representative ester prodrugs.
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenic Index |
| Ketoprofen | 100% (as reference) | High |
| Various Ester Prodrugs | 91.8% to 113.3%[2] | Significantly lower than Ketoprofen[2] |
| This compound | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized protocol based on the literature is as follows:
-
Protection of L-thyroxine: The amino and carboxylic acid groups of L-thyroxine are protected to prevent side reactions.
-
Activation of Ketoprofen: The carboxylic acid group of Ketoprofen is activated, typically by converting it to an acid chloride or using a coupling agent.
-
Esterification: The activated Ketoprofen is reacted with the hydroxyl group of the protected L-thyroxine to form the ester linkage.
-
Deprotection: The protecting groups on the L-thyroxine moiety are removed to yield the final this compound.[3]
In Vitro Stability Assay
The stability of the prodrug was assessed in various biological media.
-
The prodrug was incubated at a specific concentration (e.g., 100 µM) in Tris buffer (pH 7.4), human and mouse plasma, liver S9 fractions, and brain cell homogenates at 37°C.[3]
-
Samples were taken at different time points and the concentration of the intact prodrug and the released Ketoprofen were quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Cellular Uptake Assay
The cellular uptake of this compound was evaluated in OATP1C1-expressing cells.
-
Human U-87MG glioma cells were cultured to confluence in appropriate cell culture plates.[3]
-
The cells were then incubated with a known concentration of the this compound or Ketoprofen for a specific period.[3]
-
After incubation, the cells were washed to remove any extracellular compound.
-
The cells were then lysed, and the intracellular concentration of the compound was determined using a suitable analytical method, such as LC-MS/MS.[3]
Carrageenan-Induced Paw Edema Assay (General Protocol for NSAIDs)
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
A group of rats is administered the test compound (e.g., Ketoprofen or a prodrug) orally or intraperitoneally.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema.[4]
-
The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group (which receives only the vehicle and carrageenan).[4]
Ulcerogenic Index Determination (General Protocol for NSAIDs)
This assay evaluates the gastrointestinal side effects of NSAIDs.
-
Rats are fasted overnight with free access to water.
-
The test compound is administered orally at a specific dose for a set number of days.
-
On the final day, the animals are sacrificed, and their stomachs are removed and opened along the greater curvature.
-
The gastric mucosa is examined for any signs of ulceration, and the severity of the ulcers is scored. The ulcer index is then calculated based on the number and severity of the ulcers.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Proposed mechanism of action for this compound at the blood-brain barrier.
References
- 1. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Glial Cells by Organic Anion-Transporting Polypeptide 1C1 (OATP1C1)-Utilizing l-Thyroxine-Derived Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ketoprofen L-thyroxine Ester: A Procedural Guide
Core Principles of Disposal
The disposal of ketoprofen L-thyroxine ester must be approached with caution, recognizing the toxicological profiles of its parent compounds. L-thyroxine is classified as a dangerous waste and is toxic if swallowed, while ketoprofen is a toxic solid requiring regulated transport.[1][2] Therefore, under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate deactivation and containment.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Quantitative Data and Handling Summary
The following table summarizes key quantitative data and handling precautions derived from the safety profiles of ketoprofen and L-thyroxine, which should be applied to the handling and disposal of the ester.
| Parameter | Guideline | Citation |
| Toxicity | L-thyroxine: Toxic if swallowed or in contact with skin. | [1] |
| Ketoprofen: Toxic solid, organic, n.o.s. (UN2811, Hazard Class 6.1). | [2] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. | [1] |
| Small Spills/Quantities (<50mL) | Absorb onto paper towel in a fume hood and allow to evaporate. Dispose of the towel as solid waste. | [3] |
| Large Spills/Quantities (>50mL) | Absorb onto vermiculite, perlite, or cat litter. Scoop into a sealed container for collection by a licensed waste contractor. | [3] |
| Container Disposal | Empty containers of acutely hazardous waste must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. | [4] |
| Environmental Release | Do not empty into drains or release into the environment. | [1] |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not available, the following methodologies for handling its parent compounds and general chemical waste are mandated.
Protocol for Disposal of Small Quantities (<50 mL of solution or solid equivalent):
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including nitrile gloves, safety glasses, and a laboratory coat.[3]
-
Absorption: Carefully absorb the liquid waste onto an inert material such as a paper towel. For solid waste, ensure it is fully contained on the absorbent material.
-
Evaporation: Place the absorbent material in the fume hood and allow the solvent to fully evaporate.[3]
-
Packaging: Once dry, place the contaminated absorbent material into a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Final Disposal: Transfer the sealed container to the designated hazardous waste accumulation area for collection by a licensed waste contractor.
Protocol for Disposal of Large Quantities (>50 mL of solution or solid equivalent):
-
Containment: In a well-ventilated area, absorb the spill or waste onto an inert absorbent material such as vermiculite, perlite, or cat litter.[3]
-
Packaging: Carefully scoop the mixture into a designated, compatible hazardous waste container. The container must be securely sealed and clearly labeled with the chemical name and associated hazards.
-
Waste Collection: Store the sealed container in a designated satellite accumulation area until it is collected by a licensed hazardous waste contractor.[5]
Protocol for Decontamination of Empty Containers:
-
Initial Rinse: Rinse the empty container three times with a suitable solvent capable of dissolving any remaining residue. This rinsate must be collected and treated as hazardous waste.[4]
-
Final Rinse: For containers that held acutely hazardous materials, a triple rinse is mandatory.[4]
-
Disposal of Rinsed Container: Once triple-rinsed and air-dried, deface the original label and dispose of the container in accordance with institutional guidelines for non-hazardous laboratory glass or plastic.
General Pharmaceutical Disposal Recommendations
For non-laboratory settings, the FDA and DEA recommend the following for pharmaceutical waste:
-
Drug Take-Back Programs: The preferred method of disposal is through a designated drug take-back location.[6][7]
-
Household Trash Disposal (if take-back is unavailable):
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as it is not on the FDA's flush list.[9]
By adhering to these consolidated guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. chemos.de [chemos.de]
- 2. aksci.com [aksci.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. drugs.com [drugs.com]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
